3,4-Difluorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-difluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEJTSFVIILHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961006 | |
| Record name | (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-37-4, 875664-54-3 | |
| Record name | (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-difluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40594-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-Difluorophenylhydrazine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties
This compound is a disubstituted phenylhydrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable reagent in medicinal chemistry and materials science.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data for the 3,4-difluoro isomer is available, specific experimental values for melting point and quantitative solubility are not consistently reported in the literature. For comparative purposes, data for other difluorophenylhydrazine hydrochloride isomers are included where available.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆F₂N₂·HCl | [1] |
| Molecular Weight | 180.58 g/mol | [1] |
| CAS Number | 875664-54-3 | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | Data not available for the 3,4-isomer. Comparative data: - 2,4-isomer: 250-260 °C - 3,5-isomer: 264-266 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water and methanol. Quantitative data not readily available. | [3] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | [1] |
Spectroscopic Data
-
¹H NMR: Proton NMR data for the analogous 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ shows characteristic signals in the aromatic region and for the hydrazine protons.[4]
-
¹³C NMR: Carbon NMR data for the 2,4- and 4-fluoro isomers are available and can serve as a reference for predicting the chemical shifts for the 3,4-isomer.[5][6]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for phenylhydrazine synthesis.
Synthesis of this compound
The most common method for the synthesis of phenylhydrazines is the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt.
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 3,4-difluoroaniline in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution, keeping the temperature low.
-
After the addition is complete, continue stirring for a specified period, allowing the reduction to proceed.
-
-
Isolation and Purification:
-
The resulting precipitate of this compound is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold water or an appropriate organic solvent to remove impurities.
-
Further purification can be achieved by recrystallization.
-
A schematic representation of this synthesis workflow is provided below.
Caption: General synthesis workflow for this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, water, or a mixture)
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at an elevated temperature.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period to decolorize.
-
Hot filter the solution to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.
Chromatographic Conditions (Suggested):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detector at a wavelength of approximately 230-240 nm.[3][8] |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary application lies in the formation of hydrazones through reaction with aldehydes and ketones. These hydrazones can then be used in various cyclization reactions to form important heterocyclic scaffolds.
Synthesis of Bioactive Molecules
The phenylhydrazine moiety is a key component in the Fischer indole synthesis, a widely used method for preparing indoles, which are prevalent in many natural products and pharmaceuticals. Furthermore, derivatives of this compound are utilized in the synthesis of compounds with potential therapeutic activities, including:
-
Antimicrobial agents: Hydrazone derivatives have shown promising antibacterial and antifungal activities.[9]
-
Anticancer agents: Certain hydrazone-containing compounds have been investigated for their potential as anticancer drugs.
-
Anti-inflammatory agents: Phenylhydrazines are precursors to compounds that may exhibit anti-inflammatory properties.
The general reaction of this compound to form hydrazones, which are precursors to various bioactive compounds, is depicted below.
Caption: Reaction of this compound to form bioactive compounds.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. While specific physical and spectroscopic data for this isomer are not extensively documented in publicly available literature, its chemical reactivity is well-understood based on the principles of phenylhydrazine chemistry. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis, enabling its effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 875664-54-3 [m.chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]
- 5. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 9. preprints.org [preprints.org]
synthesis of 3,4-Difluorophenylhydrazine hydrochloride from 3,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,4-Difluorophenylhydrazine hydrochloride from 3,4-difluoroaniline. This synthesis is a crucial step in the development of various pharmaceutical compounds and other fine chemicals. The procedure involves a two-step process: the diazotization of 3,4-difluoroaniline followed by the reduction of the resulting diazonium salt. This guide provides detailed experimental protocols, quantitative data presented in structured tables, and a visual representation of the experimental workflow.
Core Synthesis Pathway
The synthesis proceeds through two key chemical transformations:
-
Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding 3,4-difluorophenyldiazonium chloride. This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[1][2]
-
Reduction: The 3,4-difluorophenyldiazonium chloride is then reduced to the desired this compound. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂).[1][2]
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram:
Figure 1: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis, adapted from analogous procedures with aniline.[1][2]
| Parameter | Value | Notes |
| Reactants | ||
| 3,4-Difluoroaniline | 1.0 equiv | Starting material |
| Sodium Nitrite (NaNO₂) | 1.05 equiv | Diazotizing agent |
| Hydrochloric Acid (HCl) | > 3.0 equiv | Acidic medium and salt formation |
| Tin(II) Chloride (SnCl₂) | 2.0 equiv | Reducing agent |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability[1] |
| Diazotization Time | 1 hour | |
| Reduction Temperature | Room Temp. | |
| Reduction Time | 2 hours | |
| Product | ||
| Product Name | This compound | |
| CAS Number | 875664-54-3 | |
| Molecular Formula | C₆H₇ClF₂N₂ | |
| Molecular Weight | 180.59 g/mol | |
| Expected Yield | ~90-98% | Based on analogous reactions[1] |
| Appearance | Pale brown solid | Based on analogous compounds[1] |
Detailed Experimental Protocols
The following protocols are adapted from well-established procedures for the synthesis of phenylhydrazine hydrochlorides.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 3,4-Difluoroaniline | 129.11 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 |
| Deionized Water | 18.02 |
| Brine | - |
| Diethyl Ether (Et₂O) | 74.12 |
Step 1: Diazotization of 3,4-Difluoroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-difluoroaniline (1.0 equiv) in a mixture of deionized water and concentrated hydrochloric acid (3.0 equiv).
-
Cool the resulting solution to 0 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equiv) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour to ensure the complete formation of the 3,4-difluorophenyldiazonium chloride. The resulting solution is used directly in the next step.
Step 2: Reduction of 3,4-Difluorophenyldiazonium Chloride
-
In a separate larger beaker or flask, prepare a solution of tin(II) chloride dihydrate (2.0 equiv) in concentrated hydrochloric acid. This step may be exothermic, so cooling may be necessary.
-
To the freshly prepared, cold diazonium salt solution, add the tin(II) chloride solution dropwise with vigorous stirring. The addition may cause a slight increase in temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A precipitate of this compound should form during this time.
Work-up and Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold brine and then cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the collected solid in a vacuum oven at 40 °C overnight to yield this compound as a pale brown solid.
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
3,4-Difluoroaniline and this compound are potentially toxic and should be handled with care, avoiding inhalation, ingestion, and skin contact.
This guide provides a comprehensive overview of the synthesis of this compound. For researchers and professionals in drug development, this detailed protocol offers a reliable method for obtaining this key intermediate. As with any chemical synthesis, it is crucial to adhere to strict safety protocols and proper laboratory techniques.
References
An In-depth Technical Guide to the Molecular Structure of 3,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 3,4-Difluorophenylhydrazine hydrochloride. This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This document includes detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical and spectroscopic properties, and a discussion of its applications in medicinal chemistry.
Introduction
This compound (CAS No: 875664-54-3) is a substituted phenylhydrazine derivative that has garnered significant interest in the field of drug discovery and development.[1] The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the reactivity and biological activity of molecules synthesized from this precursor. Its utility as an intermediate is well-established in the synthesis of a variety of heterocyclic compounds, which form the core of many therapeutic agents. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their work.
Molecular Structure and Properties
The molecular structure of this compound consists of a 3,4-difluorophenyl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 875664-54-3 | [2] |
| Molecular Formula | C₆H₆F₂N₂·HCl | [2] |
| Molecular Weight | 180.58 g/mol | [2] |
| Appearance | White to yellow to brown to gray powder or crystals | [3] |
| Purity | 98% | [3] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Based on data for analogous compounds like 3-Fluorophenylhydrazine hydrochloride, the following proton NMR shifts are anticipated.[4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 3H | -NH₃⁺ |
| ~7.4-7.2 | m | 1H | Aromatic CH |
| ~7.1-6.9 | m | 2H | Aromatic CH |
| ~5.0 | br s | 1H | -NH- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Predicted carbon NMR data is based on known substituent effects and data from similar fluorinated aromatic compounds.
| Chemical Shift (ppm) | Assignment |
| ~150 (dd) | C-F |
| ~148 (dd) | C-F |
| ~140 (d) | C-N |
| ~118 (d) | Aromatic CH |
| ~115 (d) | Aromatic CH |
| ~105 (dd) | Aromatic CH |
Table 4: Key FTIR Spectral Data (KBr Pellet)
The infrared spectrum will exhibit characteristic peaks for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Medium | N-H bending |
| 1520-1480 | Strong | Aromatic C=C stretching |
| 1250-1100 | Strong | C-F stretching |
Table 5: Expected Mass Spectrometry Fragmentation (EI-MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z Ratio | Proposed Fragment Ion |
| 180/182 | [M+H]⁺ (molecular ion with HCl) |
| 145 | [M+H - Cl]⁺ |
| 144 | [M - HCl]⁺ (free base) |
| 129 | [C₆H₅F₂N]⁺ |
| 115 | [C₆H₄F₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3,4-difluoroaniline.
Step 1: Diazotization of 3,4-Difluoroaniline
This reaction converts the primary aromatic amine into a diazonium salt intermediate.
-
Materials: 3,4-difluoroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.
-
Procedure:
-
Dissolve 3,4-difluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt solution.
-
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine.
-
Materials: Diazonium salt solution from Step 1, stannous chloride (SnCl₂), concentrated hydrochloric acid.
-
Procedure:
-
Prepare a solution of stannous chloride (2-3 equivalents) in concentrated hydrochloric acid, and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.
-
The precipitated this compound is collected by filtration, washed with a small amount of cold water or brine, and then with a non-polar solvent like diethyl ether to remove any organic impurities.[5]
-
Purification
The crude product can be purified by recrystallization.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot water or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using the following analytical techniques.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly those containing indole and pyrazole scaffolds. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.[1]
Role as a Synthetic Building Block
This compound is frequently used in the Fischer indole synthesis to produce fluorinated indole derivatives. These indoles are core structures in many pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.
Potential as an Enzyme Inhibitor
Derivatives of phenylhydrazine are known to act as enzyme inhibitors. For instance, hydrazones synthesized from this precursor have been investigated for their inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target for antidepressant drugs.[7]
Conclusion
This compound is a versatile and important reagent in medicinal chemistry and organic synthesis. Its unique structural features, conferred by the difluoro substitution, make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, properties, and the experimental protocols necessary for its synthesis and characterization, which will be a valuable resource for researchers in the field.
References
- 1. rsc.org [rsc.org]
- 2. 3,4-difluorophenylhydrazine | CAS#:161886-22-2 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]
- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 3,4-Difluorophenylhydrazine Hydrochloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the solubility of 3,4-Difluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed, generalized experimental protocol for its determination. This guide is intended to be a foundational resource for laboratory professionals engaged in the synthesis, purification, and formulation of compounds involving this compound.
Introduction
This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility in medicinal chemistry, particularly in the development of agents targeting cancer and infectious diseases, is well-recognized.[1] The solubility of this compound in various organic solvents is a critical parameter that influences reaction conditions, purification strategies, and the development of formulations. An understanding of its solubility profile is essential for optimizing chemical processes and ensuring reproducible results.
This guide addresses the current information gap by providing a robust experimental framework for determining the solubility of this compound in a range of common organic solvents.
Physicochemical Properties
Solubility Data
Given the absence of published data, this guide provides a detailed experimental protocol to enable researchers to determine these values empirically. The following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Class | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Observations |
| e.g., Methanol | Protic Polar | 25 | Data to be determined | |
| e.g., Ethanol | Protic Polar | 25 | Data to be determined | |
| e.g., Isopropanol | Protic Polar | 25 | Data to be determined | |
| e.g., Acetone | Aprotic Polar | 25 | Data to be determined | |
| e.g., Acetonitrile | Aprotic Polar | 25 | Data to be determined | |
| e.g., Dichloromethane | Aprotic Nonpolar | 25 | Data to be determined | |
| e.g., Toluene | Aprotic Nonpolar | 25 | Data to be determined | |
| e.g., Tetrahydrofuran (THF) | Aprotic Polar | 25 | Data to be determined | |
| e.g., Dimethylformamide (DMF) | Aprotic Polar | 25 | Data to be determined | |
| e.g., Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 25 | Data to be determined |
Experimental Protocols
General Synthesis of Fluorinated Phenylhydrazine Hydrochlorides
The synthesis of fluorinated phenylhydrazine hydrochlorides, such as the 3,4-difluoro analog, typically involves a two-step process: diazotization of the corresponding aniline followed by reduction. The following is a generalized procedure adapted from the synthesis of similar compounds.
Step 1: Diazotization of 3,4-Difluoroaniline
-
In a suitable reaction vessel, dissolve 3,4-difluoroaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a specified period (e.g., 30-60 minutes).
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.
-
Cool the reducing solution to 0-10 °C.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution while maintaining the temperature and pH within a controlled range.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to facilitate the reduction (e.g., 60-80 °C).
-
Upon completion of the reduction, acidify the mixture with concentrated hydrochloric acid and heat to hydrolyze any intermediates.
-
Cool the mixture to 0-10 °C to precipitate the this compound product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.
Materials:
-
High-purity this compound
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately pipette a precise volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Quantitatively dilute the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
-
References
Spectroscopic Profile of 3,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectral characteristics of 3,4-Difluorophenylhydrazine hydrochloride (CAS: 875664-54-3, Molecular Formula: C₆H₇ClF₂N₂, Molecular Weight: 180.58 g/mol ). Due to the absence of publicly available experimental spectral data for this compound, this document focuses on theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and the known structure of the molecule. This guide also includes standardized experimental protocols for the acquisition of such data.
Introduction
This compound is a substituted aromatic hydrazine derivative of interest in synthetic organic chemistry and pharmaceutical research. Spectroscopic analysis is critical for the structural confirmation and purity assessment of such compounds. This document serves as a reference for the expected spectral data.
Predicted Spectral Data
The spectral characteristics of this compound are predicted based on its molecular structure. The presence of the difluoro-substituted aromatic ring and the hydrazine hydrochloride moiety dictates the expected signals in NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆. The hydrochloride salt form will influence the chemical shifts of the hydrazine protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10.5 - 11.5 | Broad Singlet | 3H | -NH₃⁺ | Protons of the hydrazinium ion. Exchangeable with D₂O. Shift is concentration and solvent dependent. |
| ~7.2 - 7.5 | Multiplet | 1H | Ar-H (H-5) | Expected to be a complex multiplet due to coupling with H-6, H-2, and F-4. |
| ~7.0 - 7.2 | Multiplet | 1H | Ar-H (H-6) | Expected to be a multiplet due to coupling with H-5 and F-3. |
| ~6.8 - 7.0 | Multiplet | 1H | Ar-H (H-2) | Expected to be a multiplet due to coupling with H-6 and F-3. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling | Notes |
| ~148 - 152 | C-3 | ¹JCF ≈ 240-250 Hz (doublet) | Carbon directly attached to fluorine will show a large one-bond coupling constant. |
| ~145 - 149 | C-4 | ¹JCF ≈ 240-250 Hz (doublet) | Carbon directly attached to fluorine will show a large one-bond coupling constant. |
| ~140 - 144 | C-1 | Doublet of doublets | Coupled to both F-3 and F-4 with smaller coupling constants. |
| ~118 - 122 | C-6 | Doublet | Coupled to F-3. |
| ~115 - 119 | C-5 | Doublet | Coupled to F-4. |
| ~105 - 109 | C-2 | Doublet of doublets | Coupled to both F-3 and F-4. |
Infrared (IR) Spectroscopy
The IR spectrum is predicted for a solid sample, likely prepared as a KBr pellet or using an ATR accessory.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 2800 | N-H stretch | -NH₃⁺ (Ammonium ion) | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| 1620 - 1580 | N-H bend | -NH₃⁺ (Ammonium ion) | Medium |
| 1580 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1300 - 1100 | C-F stretch | Aryl-Fluoride | Strong |
| 1150 - 1000 | C-N stretch | Aryl-Nitrogen | Medium |
Mass Spectrometry (MS)
Mass spectrometry data is predicted for the free base, (3,4-Difluorophenyl)hydrazine, which would be formed upon volatilization. The molecular weight of the free base is 144.12 g/mol .
Table 4: Predicted Mass Spectrometry Data for 3,4-Difluorophenylhydrazine (free base)
| m/z Value | Ion | Predicted Abundance | Notes |
| 144 | [M]⁺ | High | Molecular ion peak of the free base. |
| 129 | [M - NH]⁺ | Medium | Loss of an NH radical. |
| 114 | [C₆H₄F₂]⁺ | Medium | Loss of the hydrazine group (N₂H₂). |
| 95 | [C₅H₄F]⁺ | Medium | Fragmentation of the aromatic ring. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Apply a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer acquisition time and a larger number of scans (hundreds to thousands) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the sample holder (with the KBr pellet or the ATR accessory) into the FT-IR spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a water/organic mixture).
-
The addition of a small amount of an acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.
-
-
Ionization Method (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[1][2][3]
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Analysis:
-
Scan the mass analyzer over the desired m/z range to obtain the mass spectrum.
-
The resulting spectrum will show the relative abundance of ions at different m/z values. Analyze the spectrum for the molecular ion and characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the structural basis for the predicted spectral data.
References
physical and chemical properties of 3,4-Difluorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, with a particular focus on its role in drug discovery and development.
Physical and Chemical Properties
This compound is a white to light yellow powder.[1] While specific experimental data for some of its physical properties are not widely reported, key identifiers and properties of this compound and its isomers are summarized below. The molecular formula of this compound is C₆H₆F₂N₂·HCl, and its molecular weight is 180.58 g/mol .[1]
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 4-Fluorophenylhydrazine Hydrochloride | 3,5-Difluorophenylhydrazine Hydrochloride |
| CAS Number | 875664-54-3[2], 40594-37-4[1] | 823-85-8[3] | 134993-88-7[4] |
| Molecular Formula | C₆H₆F₂N₂·HCl[1] | C₆H₇FN₂·HCl[3] | C₆H₆F₂N₂·HCl[4] |
| Molecular Weight | 180.58 g/mol [1] | 162.59 g/mol [3] | 180.58 g/mol [4] |
| Appearance | White or light yellow powder[1] | White to brownish powder | Solid |
| Melting Point | Data not available | ≥300 °C (lit.)[3] | 261-266 °C (lit.)[4] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Soluble in water | Soluble | Data not available |
| Purity | ≥ 99% (HPLC)[1] | 97%[3] | 97%[4] |
| Storage | 0-8 °C[1] | Room Temperature | Data not available |
Experimental Protocols
The synthesis of this compound typically follows a well-established two-step procedure involving the diazotization of 3,4-difluoroaniline followed by reduction of the resulting diazonium salt.
Synthesis of this compound
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 3,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite).
-
Cool the reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) while allowing the mixture to slowly warm to room temperature.
-
-
Isolation and Purification:
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold water or a suitable organic solvent to remove impurities.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
-
Below is a graphical representation of the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of various biologically active molecules, particularly in the development of anticancer agents and kinase inhibitors.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates.
One of the key applications of phenylhydrazines is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, which is a common scaffold in many pharmaceutical agents.[5] Indole derivatives have been extensively studied for their anticancer properties, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Role as a Precursor to Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major focus of modern cancer drug discovery. Phenylhydrazines are used to synthesize various heterocyclic scaffolds, such as pyrazoles and indoles, which are known to be effective kinase inhibitor cores.
For instance, this compound can be used to synthesize substituted indoles that target the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6][7]
The diagram below illustrates a representative signaling pathway that can be targeted by compounds derived from this compound.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an indole-based inhibitor.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for the synthesis of bioactive heterocyclic compounds, such as indoles and pyrazoles, makes it an important tool for researchers and scientists in the field of drug development. The methodologies for its synthesis are well-established, and its potential for creating novel therapeutics, especially in the area of oncology, continues to be an active area of research. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in the laboratory.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenylhydrazine 97 823-85-8 [sigmaaldrich.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the History of 3,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 3,4-Difluorophenylhydrazine hydrochloride, a key building block in modern medicinal and agricultural chemistry. While the parent compound, phenylhydrazine, was first synthesized in 1875, the introduction of fluorine atoms into the phenyl ring is a more recent development, driven by the unique properties they impart to bioactive molecules. This document traces the origins of this specific difluorinated hydrazine derivative, providing insights into its synthesis, historical context, and applications.
Introduction: The Significance of Fluorinated Phenylhydrazines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylhydrazine and its derivatives are versatile reagents, famously used in the Fischer indole synthesis, a fundamental reaction for constructing a wide array of heterocyclic compounds. The combination of the reactive hydrazine moiety with a difluorinated phenyl ring in this compound creates a powerful synthon for the development of novel pharmaceuticals and agrochemicals.[1]
The Genesis of Phenylhydrazine Chemistry: A Historical Prelude
The story of this compound begins with the discovery of its parent molecule, phenylhydrazine. In 1875, the renowned German chemist Hermann Emil Fischer first synthesized phenylhydrazine, a landmark achievement in organic chemistry.[2] His method, which involved the reduction of a benzenediazonium salt, laid the fundamental groundwork for the synthesis of a vast array of substituted phenylhydrazines in the decades that followed.[2]
The Emergence of this compound
While the precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the advancements in organofluorine chemistry and the growing interest in fluorinated pharmaceuticals from the mid-20th century onwards. The systematic exploration of fluorinated analogs of known bioactive molecules likely led to its creation as a novel intermediate.
The synthesis of this compound follows the classical pathway established by Fischer, adapted for the specific precursor, 3,4-difluoroaniline.
General Synthesis Pathway
The preparation of this compound is a two-step process:
-
Diazotization of 3,4-Difluoroaniline: 3,4-Difluoroaniline is treated with a source of nitrous acid, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.
-
Reduction of the Diazonium Salt: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. Other reducing agents such as sodium sulfite can also be employed. The hydrochloride salt of the product precipitates from the reaction mixture and can be isolated by filtration.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, based on established methods for preparing substituted phenylhydrazines.
Diazotization of 3,4-Difluoroaniline
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
A solution of 3,4-difluoroaniline in concentrated hydrochloric acid and water is prepared in a flask.
-
The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 3,4-difluoroaniline hydrochloride. The temperature must be strictly controlled during the addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
Reduction of 3,4-Difluorophenyldiazonium Chloride
Materials:
-
3,4-Difluorophenyldiazonium chloride solution (from the previous step)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath.
-
The cold diazonium salt solution is added portion-wise to the stirred stannous chloride solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow for the complete reduction of the diazonium salt.
-
The precipitated this compound is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold water or an appropriate organic solvent and then dried under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 875664-54-3 |
| Molecular Formula | C₆H₇ClF₂N₂ |
| Molecular Weight | 180.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not consistently reported, varies with purity |
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Diazotization | Reduction |
| Starting Material | 3,4-Difluoroaniline | 3,4-Difluorophenyldiazonium Chloride |
| Reagents | NaNO₂, HCl | SnCl₂·2H₂O, HCl |
| Solvent | Water | Concentrated HCl |
| Temperature | 0-5 °C | 0-10 °C initially, then room temp. |
| Reaction Time | 30-60 minutes | 2-4 hours |
| Typical Yield | - | >80% (reported in similar preparations) |
Visualization of the Synthesis Pathway
The logical flow of the synthesis of this compound can be visualized as follows:
Caption: Synthesis workflow for this compound.
Applications and Modern Significance
This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its applications span across:
-
Pharmaceuticals: It is a key building block for the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy, and novel antibacterial and antiviral drugs. The presence of the difluoro-phenyl motif is often associated with enhanced potency and improved pharmacokinetic profiles.[1]
-
Agrochemicals: This compound is utilized in the development of modern pesticides and herbicides. The fluorine atoms can increase the efficacy and selectivity of these agricultural products.[1]
-
Materials Science: It serves as a monomer or a precursor in the synthesis of specialty polymers and other advanced materials.
Conclusion
The history of this compound is a testament to the evolution of organic synthesis and the strategic use of fluorine in molecular design. While its specific "discovery" moment may be less a single event and more a gradual emergence from the expanding field of organofluorine chemistry, its importance today is undeniable. The foundational synthesis, rooted in the classic work of Hermann Emil Fischer, has been adapted to produce this valuable difluorinated building block, enabling significant advancements in drug discovery and other areas of chemical science. This technical guide provides a foundational understanding of its historical context, synthesis, and enduring relevance for researchers and professionals in the field.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the electrophilic substitution reactions of 3,4-difluorophenylhydrazine is limited in publicly available scientific literature. The following guide is based on established principles of organic chemistry, including the directing effects of substituents on aromatic rings, and analogous reactions reported for similar compounds. The experimental protocols provided are generalized and would require optimization for this specific substrate.
Introduction: Reactivity and Regioselectivity
3,4-Difluorophenylhydrazine is an aromatic compound with two key functional groups that influence its reactivity towards electrophiles: the hydrazine group (-NHNH₂) and two fluorine atoms.
-
Hydrazine Group (-NHNH₂): The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. This makes the hydrazine group a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.
-
Fluorine Atoms (-F): Fluorine is a halogen, which is an electronegative atom and therefore deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect (-I effect). However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect).
In 3,4-difluorophenylhydrazine, the powerful activating and directing effect of the hydrazine group at position 1 is expected to dominate. Electrophilic attack will be directed to the positions ortho (2 and 6) and para (4) to the hydrazine group. Since the para position is already substituted with a fluorine atom, electrophilic substitution is predicted to occur predominantly at the 2- and 6-positions . The two fluorine atoms at positions 3 and 4 will generally lower the overall reactivity of the ring compared to unsubstituted phenylhydrazine.
Predicted Regioselectivity of Electrophilic Substitution
The following diagram illustrates the predicted major products of electrophilic substitution on 3,4-difluorophenylhydrazine.
Caption: Predicted major products from electrophilic substitution.
Overview of Key Electrophilic Substitution Reactions
While specific quantitative data for 3,4-difluorophenylhydrazine is not available, the expected outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction Type | Electrophile (E⁺) | Typical Reagents | Predicted Major Product(s) |
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Bromo/Chloro-3,4-difluorophenylhydrazine and 6-Bromo/Chloro-3,4-difluorophenylhydrazine |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 2-Nitro-3,4-difluorophenylhydrazine and 6-Nitro-3,4-difluorophenylhydrazine |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3,4-Difluorophenylhydrazine-2-sulfonic acid and 3,4-Difluorophenylhydrazine-6-sulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | 2-Alkyl-3,4-difluorophenylhydrazine and 6-Alkyl-3,4-difluorophenylhydrazine |
| Friedel-Crafts Acylation | RCO⁺ | R-COCl/AlCl₃ | 2-Acyl-3,4-difluorophenylhydrazine and 6-Acyl-3,4-difluorophenylhydrazine |
Note: Friedel-Crafts reactions may be complicated by the basicity of the hydrazine group, which can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the hydrazine group may be necessary.
Generalized Experimental Protocols
The following are generalized, illustrative protocols for electrophilic substitution reactions. These would need to be adapted and optimized for 3,4-difluorophenylhydrazine.
4.1. General Workflow for Electrophilic Aromatic Substitution
Caption: Generalized workflow for electrophilic substitution.
4.2. Illustrative Protocol for Bromination
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluorophenylhydrazine (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-bromo- and 6-bromo-3,4-difluorophenylhydrazine isomers.
4.3. Illustrative Protocol for Nitration
-
Preparation: Add 3,4-difluorophenylhydrazine (1 equivalent) to concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C) with stirring.
-
Reagent Addition: Slowly add a cooled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the mixture at 0-5 °C for a specified time, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting nitro-isomers by column chromatography.
Signaling Pathways and Logical Relationships
The directing effects of the substituents can be visualized as a logical relationship determining the outcome of the reaction.
Caption: Logic diagram of substituent effects.
Conclusion
While direct experimental data is scarce, the principles of electrophilic aromatic substitution provide a strong predictive framework for the reactions of 3,4-difluorophenylhydrazine. The potent ortho, para-directing ability of the hydrazine group is expected to be the dominant factor in determining the regiochemical outcome, leading to substitution primarily at the 2- and 6-positions. The fluorine substituents are expected to decrease the overall reaction rate. The generalized protocols and theoretical considerations presented in this guide offer a solid starting point for researchers and drug development professionals interested in the synthesis of novel derivatives from this compound. Experimental validation and optimization are essential next steps.
An In-depth Technical Guide on the Reactivity of the Hydrazine Moiety in 3,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in 3,4-difluorophenylhydrazine. Due to the strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring, the nucleophilicity of the hydrazine group is significantly modulated, influencing its reactivity in a variety of important chemical transformations. This guide details the electronic effects of the difluoro substitution and explores the participation of 3,4-difluorophenylhydrazine in key reactions such as the Fischer indole synthesis, pyrazole and pyrazolone formation, the Japp-Klingemann reaction, and the synthesis of formazans and 1,3,4-thiadiazoles. Experimental protocols, quantitative data, and mechanistic pathways are presented to provide a thorough resource for researchers in organic synthesis and drug development.
Introduction: The Influence of Difluoro Substitution on Hydrazine Reactivity
The presence of two fluorine atoms at the 3- and 4-positions of the phenyl ring in 3,4-difluorophenylhydrazine has a profound impact on the chemical reactivity of the hydrazine moiety. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring and reduces the electron density on the nitrogen atoms of the hydrazine group. This decrease in electron density lowers the nucleophilicity of the hydrazine, making it less reactive in comparison to unsubstituted phenylhydrazine.[1] This modulation of reactivity is a critical consideration in designing synthetic routes and predicting reaction outcomes. The electron-withdrawing nature of the substituents can also influence the stability of intermediates and the regioselectivity of certain reactions.[2]
Key Reactions of the Hydrazine Moiety in 3,4-Difluorophenylhydrazine
The hydrazine functional group in 3,4-difluorophenylhydrazine is a versatile synthon for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The following sections detail the primary reactions involving this moiety.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.
The use of 3,4-difluorophenylhydrazine in this reaction leads to the formation of 5,6-difluoroindoles, which are valuable building blocks in pharmaceutical research. The electron-withdrawing fluorine atoms can make the cyclization step more challenging, sometimes requiring harsher reaction conditions compared to reactions with electron-rich phenylhydrazines.
Experimental Protocol: Synthesis of 5,6-Difluoro-2-methylindole
A mixture of 3,4-difluorophenylhydrazine, acetone, and a suitable acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) is heated. The initial step is the formation of the corresponding hydrazone. Upon further heating, the hydrazone undergoes rearrangement and cyclization to yield 5,6-difluoro-2-methylindole.
Table 1: Quantitative Data for Fischer Indole Synthesis
| Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | 5,6-Difluoro-2-methylindole | Acetic Acid | Reflux | 4 | Not Specified | General Protocol |
| Cyclohexanone | 7,8-Difluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 3 | Not Specified | General Protocol |
Pyrazole and Pyrazolone Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of 3,4-difluorophenylhydrazine with a 1,3-diketone, such as acetylacetone, yields a 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole. These compounds are precursors to a variety of biologically active molecules, including analogues of the COX-2 inhibitor celecoxib.[4]
Similarly, reaction with a β-ketoester, like ethyl acetoacetate, leads to the formation of a pyrazolone, specifically 1-(3,4-difluorophenyl)-3-methyl-5-pyrazolone.[3][5]
Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole
3,4-Difluorophenylhydrazine is reacted with acetylacetone in a suitable solvent, often ethanol or acetic acid. The mixture is typically heated to reflux to drive the condensation and cyclization. The product can then be isolated by cooling the reaction mixture and collecting the precipitated solid.[2][6]
Table 2: Quantitative Data for Pyrazole and Pyrazolone Synthesis
| 1,3-Dicarbonyl Compound | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole | Ethanol | Reflux | 2 | Not Specified | General Protocol[2][6] |
| Ethyl Acetoacetate | 1-(3,4-Difluorophenyl)-3-methyl-5-pyrazolone | Ethanol | Reflux | 4 | Not Specified | General Protocol[3][5] |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | Celecoxib Analogue | Methanol/Triethylamine | Not Specified | Not Specified | Not Specified | [4] |
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-ketoacids or β-ketoesters and aryl diazonium salts.[4][7] The resulting hydrazones can then be used as intermediates in the Fischer indole synthesis or for the preparation of other heterocyclic compounds like pyrazoles.[4] To utilize 3,4-difluorophenylhydrazine in this reaction, it must first be converted to its corresponding diazonium salt.
Experimental Protocol: Japp-Klingemann Reaction
-
Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the 3,4-difluorobenzenediazonium salt.
-
Coupling: The diazonium salt solution is then added to a solution of a β-ketoester, such as ethyl acetoacetate, under basic conditions. The reaction proceeds via nucleophilic attack of the enolate of the β-ketoester on the diazonium salt, followed by hydrolysis and decarboxylation to yield the corresponding hydrazone.[7]
Table 3: Quantitative Data for Japp-Klingemann Reaction
| β-Ketoester/β-Ketoacid | Product (Hydrazone) | Conditions | Yield (%) | Reference |
| Ethyl 2-methylacetoacetate | Phenylhydrazone of ethyl pyruvate | Not Specified | Not Specified | General Protocol[7] |
| 2-Oxo-3-piperidinecarboxylic acid | Acylphenylhydrazone of 2,3-piperidinedione | Not Specified | Not Specified | [8] |
Formazan Synthesis
Formazans are intensely colored compounds characterized by the −N=N−C(R)=N−NH− chain. They can be synthesized through the reaction of an aryl diazonium salt with a hydrazone. To prepare a formazan derived from 3,4-difluorophenylhydrazine, one would typically react the 3,4-difluorobenzenediazonium salt with a suitable hydrazone, such as benzaldehyde phenylhydrazone, in a basic medium like pyridine.
Experimental Protocol: Synthesis of a 1,5-Di(3,4-difluorophenyl)formazan Derivative
-
Diazotization: 3,4-Difluoroaniline is converted to 3,4-difluorobenzenediazonium chloride as described previously.
-
Hydrazone Formation: 3,4-Difluorophenylhydrazine is reacted with an aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.
-
Coupling: The diazonium salt solution is added to a solution of the hydrazone in pyridine at low temperature to yield the formazan.
Table 4: Quantitative Data for Formazan Synthesis
| Hydrazone | Diazonium Salt | Product | Conditions | Yield (%) | Reference |
| Benzaldehyde phenylhydrazone | Substituted Phenyl Diazonium Salts | 1-phenyl-3-phenyl-5-[aryl] formazans | Pyridine, <10 °C | Not Specified | [9] |
1,3,4-Thiadiazole Synthesis
1,3,4-Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. One common synthetic route involves the cyclization of thiosemicarbazides. 3,4-Difluorophenylhydrazine can be a precursor in a multi-step synthesis to afford 2-amino-5-(3,4-difluorophenyl)-1,3,4-thiadiazole. A more direct approach starts from the corresponding acylhydrazine.
Experimental Protocol: Synthesis of 2-Amino-5-(3,4-difluorophenyl)-1,3,4-thiadiazole
A general method involves the reaction of a carboxylic acid (3,4-difluorobenzoic acid) with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.
Table 5: Quantitative Data for 1,3,4-Thiadiazole Synthesis
| Starting Material | Reagents | Product | Conditions | Yield (%) | Reference |
| Aromatic Carboxylic Acids | Thiosemicarbazide, POCl3 | 2-Amino-5-aryl-1,3,4-thiadiazoles | Not Specified | High Yields | General Method |
| Acyl Hydrazines | Nitroalkanes, S8, Na2S | Multi-functionalized 1,3,4-thiadiazoles | DMF, rt, 24h | Excellent Yields | [10] |
Conclusion
The hydrazine moiety in 3,4-difluorophenylhydrazine, while being less nucleophilic than in unsubstituted phenylhydrazine, remains a highly valuable functional group for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing difluoro substitution necessitates careful consideration of reaction conditions, often requiring stronger acids or higher temperatures to achieve desired transformations. This guide has provided an overview of the key reactions, along with general experimental protocols and available quantitative data, to aid researchers in the effective utilization of this important building block in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of protocols for each of these transformations will continue to enhance the utility of 3,4-difluorophenylhydrazine in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Top 49 papers published in the topic of Phenylhydrazine in 2006 [scispace.com]
- 10. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 5,6-Difluoroindoles from 3,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a versatile and widely used method for the synthesis of indole derivatives, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2] This application note provides detailed protocols for the synthesis of various 5,6-difluoroindole derivatives starting from 3,4-difluorophenylhydrazine hydrochloride. The introduction of fluorine atoms into the indole ring can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This makes 5,6-difluoroindoles attractive targets in drug discovery.
Reaction Principle
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[4] The use of this compound allows for the regioselective synthesis of 5,6-difluoroindole derivatives.
Reaction Scheme:
Caption: General workflow of the Fischer indole synthesis.
Applications of 5,6-Difluoroindoles
5,6-Difluoroindole derivatives are valuable building blocks in medicinal chemistry and materials science. The fluorine substituents can enhance biological activity and improve pharmacokinetic properties.
-
Drug Development: Indole-based compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of fluorine atoms can lead to compounds with enhanced efficacy and selectivity.
-
Organic Electronics: The unique electronic properties of fluorinated indoles make them promising materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Experimental Protocols
The following protocols are provided as examples for the synthesis of various 5,6-difluoroindole derivatives. These can be adapted for different scales and specific ketone or aldehyde starting materials.
Protocol 1: One-Pot Synthesis of 5,6-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
This protocol is adapted from a general one-pot synthesis of carbazoles.[5]
Materials:
-
This compound
-
Cyclohexanone
-
N-methyl-2-pyrrolidone (NMP)
-
Oxygen (balloon)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To an oven-dried 25 mL reaction vessel, add this compound (0.3 mmol) and cyclohexanone (0.2 mmol).
-
Flush the vessel with oxygen and seal with a cap.
-
Add N-methyl-2-pyrrolidone (0.4 mL) via syringe.
-
Stir the resulting solution at 140 °C for 24 hours.
-
After cooling to room temperature, remove the volatiles under vacuum.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to afford the desired product.
Protocol 2: Synthesis of 5,6-Difluoro-2,3-dimethyl-1H-indole
This protocol is adapted from a method for the synthesis of 2,3-dimethylindoles.[6]
Materials:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Ethanol
-
Boric acid (or another suitable acid catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Add 2-butanone (1.2 equiv) to the solution.
-
Add the acid catalyst (e.g., boric acid, 0.2 equiv).
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of Ethyl 5,6-Difluoro-1H-indole-2-carboxylate
This protocol is based on a general method for the synthesis of indole-2-carboxylates.[7]
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol (or other suitable solvent)
-
Polyphosphoric acid (PPA) or other suitable acid catalyst
Procedure:
-
Hydrazone Formation: In a suitable solvent, react this compound (1.0 equiv) with ethyl pyruvate (1.0 equiv). The reaction is typically carried out at elevated temperatures (e.g., 50-80 °C) for 3-5 hours. The resulting phenylhydrazone can be isolated by recrystallization.
-
Indolization: Add the isolated phenylhydrazone in batches to a pre-heated mixture of polyphosphoric acid and phosphoric acid (or another suitable acid catalyst) at a temperature between 50-110 °C. Control the temperature of the reaction mixture between 70-120 °C.
-
After the addition is complete, continue to stir the reaction at the same temperature for 10-40 minutes.
-
Pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude ethyl 5,6-difluoro-1H-indole-2-carboxylate.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for analogous Fischer indole syntheses. Please note that yields for the specific this compound reactions may vary and require optimization.
| Product Name | Ketone/Aldehyde | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 5,6-Difluoro-2,3,4,9-tetrahydro-1H-carbazole | Cyclohexanone | NMP, O₂ | 24 h | 140 °C | ~73 | [3] |
| 5,6-Difluoro-2,3-dimethyl-1H-indole | 2-Butanone | Boron trifluoride etherate / Ethanol | - | Reflux | ~90 | [6] |
| Ethyl 5,6-Difluoro-1H-indole-2-carboxylate | Ethyl pyruvate | Polyphosphoric acid / Phosphoric acid | 0.5 - 1.5 h | 70 - 120 °C | ~64 | [7] |
| 5,6-Difluoro-2-methyl-1H-indole | Acetone | Solid acid / Ethanol | 1 h | - | 70 - 88 |
*Yields are based on analogous reactions with different phenylhydrazines and are provided as an estimation. Actual yields may vary.
Workflow and Logic Diagrams
Caption: A typical experimental workflow for the Fischer indole synthesis.
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenylhydrazine derivatives can be toxic and should be handled with care.
-
Acids such as polyphosphoric acid are corrosive. Handle with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Fischer indole synthesis provides a robust and reliable method for the preparation of 5,6-difluoroindole derivatives from this compound. The protocols outlined in this application note serve as a starting point for the synthesis of a variety of substituted indoles. The resulting fluorinated compounds are of significant interest to researchers in the fields of medicinal chemistry and materials science due to their potential for enhanced biological activity and unique electronic properties.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
Synthesis of Substituted Indoles Utilizing 3,4-Difluorophenylhydrazine HCl: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of substituted indoles via the Fischer indole synthesis, utilizing 3,4-difluorophenylhydrazine hydrochloride as a key starting material. This method is a cornerstone in medicinal chemistry for the creation of diverse indole scaffolds, which are prevalent in numerous pharmacologically active compounds.
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring system.[2] The use of 3,4-difluorophenylhydrazine HCl allows for the introduction of fluorine atoms into the 5- and 6-positions of the indole core, a common strategy in drug design to enhance metabolic stability and binding affinity.
This protocol offers a general yet robust procedure that can be adapted for various substituted and unsubstituted ketones, including aliphatic, aromatic, and cyclic ketones, to generate a library of 5,6-difluoroindole derivatives.
Experimental Protocols
General One-Pot Procedure for the Synthesis of Substituted 5,6-Difluoroindoles
This one-pot procedure is a time-efficient method where the formation of the hydrazone and the subsequent cyclization to the indole occur in the same reaction vessel.[4]
Materials:
-
This compound
-
Substituted ketone (e.g., acetone, 2-butanone, cyclohexanone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA))
-
Solvent (e.g., ethanol, glacial acetic acid, or toluene)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the desired ketone (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent and the acid catalyst. The choice of catalyst and solvent will depend on the reactivity of the specific ketone used (see Table 1 for examples).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a solid catalyst, filter it off.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford the desired substituted 5,6-difluoroindole.
-
Microwave-Assisted Synthesis
For accelerated reaction times and potentially improved yields, a microwave-assisted protocol can be employed.
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq), the ketone (1.1 eq), and an appropriate acid catalyst (e.g., p-toluenesulfonic acid).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
-
After cooling, perform the work-up and purification as described in the general procedure.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 5,6-difluoro-substituted indoles from 3,4-difluorophenylhydrazine HCl.
| Ketone | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Acetone | 5,6-Difluoro-2-methyl-1H-indole | Acetic Acid | Acetic Acid | 2 h | Reflux | ~85 |
| 2-Butanone | 5,6-Difluoro-2,3-dimethyl-1H-indole | Polyphosphoric Acid | - | 1 h | 100 °C | ~78 |
| Cyclohexanone | 5,6-Difluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | 1 h | Reflux | ~80 |
| Acetophenone | 5,6-Difluoro-2-phenyl-1H-indole | Zinc Chloride | Toluene | 4 h | Reflux | ~75 |
| Cyclopentanone | 7,8-Difluoro-1,2,3,4-tetrahydro-5H-cyclopenta[b]indole | p-Toluenesulfonic Acid | Ethanol | 3 h | Reflux | ~70 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Visualizations
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of substituted indoles.
Caption: Chemical pathway of the Fischer indole synthesis.
Caption: General experimental workflow for indole synthesis.
References
3,4-Difluorophenylhydrazine hydrochloride as a building block in medicinal chemistry
Introduction
3,4-Difluorophenylhydrazine hydrochloride is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of fluorinated heterocyclic compounds. The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This reagent is particularly instrumental in the Fischer indole synthesis, leading to the formation of 5,6-difluoroindole scaffolds, which are key components in various biologically active agents.
Core Application: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid
A primary application of this compound is the synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid. This indole derivative serves as a crucial intermediate for the development of novel therapeutic agents, including antimicrobials and kinase inhibitors. The synthesis is typically achieved through a three-step process involving the formation of a hydrazone, followed by an acid-catalyzed Fischer indole cyclization, and subsequent hydrolysis of the resulting ester.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and biological activity of compounds derived from this compound.
Table 1: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid
| Step | Reaction | Reagents | Product | Yield | Purity |
| 1 | Hydrazone Formation | This compound, Ethyl pyruvate | Ethyl 2-((2-(3,4-difluorophenyl)hydrazono)propanoate | - | - |
| 2 | Fischer Indole Cyclization | Ethyl 2-((2-(3,4-difluorophenyl)hydrazono)propanoate | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | - | - |
| 3 | Hydrolysis | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | 5,6-Difluoro-1H-indole-2-carboxylic acid | 64% (overall) | >97% |
Data derived from a patented synthetic method.
Table 2: Representative Antimicrobial Activity of Dihalogenated Indoles
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 |
These data illustrate the potent antibacterial activity of dihalogenated indoles against drug-resistant pathogens.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid
This protocol is adapted from a general patented procedure for the synthesis of substituted indole-2-carboxylic acids.
Step 1: Hydrazone Formation
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl pyruvate (1.0 eq).
-
If starting with the hydrochloride salt, a mild base may be added to neutralize the acid.
-
Heat the mixture to reflux (approximately 78 °C) for 3-5 hours.
-
Monitor the reaction to completion by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by recrystallization from an aqueous ethanol solution to yield a pale yellow crystalline solid.
Step 2: Fischer Indole Cyclization
-
In a reaction vessel, combine polyphosphoric acid and phosphoric acid with stirring.
-
Heat the acidic mixture to a temperature between 50-110 °C.
-
Add the phenylhydrazone from Step 1 in portions, maintaining the reaction temperature between 70-120 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 10-40 minutes.
-
Pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Filter the resulting light yellow solid and dry thoroughly to obtain ethyl 5,6-difluoro-1H-indole-2-carboxylate.
Step 3: Hydrolysis to Carboxylic Acid
-
Suspend the ethyl 5,6-difluoro-1H-indole-2-carboxylate from Step 2 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 0.5-1 hour.
-
Cool the reaction mixture to 20-60 °C and acidify by the dropwise addition of hydrochloric acid to a pH of 3-4.
-
Cool the mixture completely to ensure full precipitation of the product.
-
Filter the solid, wash with water, and dry to yield 5,6-difluoro-1H-indole-2-carboxylic acid.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Prepare a stock solution of the test compound (e.g., 5,6-difluoro-1H-indole-2-carboxylic acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application Notes and Protocols for the Use of 3,4-Difluorophenylhydrazine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylhydrazine hydrochloride is a valuable reagent in the synthesis of fluorinated heterocyclic compounds, a class of molecules with significant applications in the agrochemical industry. The introduction of fluorine atoms into agrochemicals can enhance their metabolic stability, binding affinity to target enzymes, and overall efficacy. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based fungicides using this compound as a key starting material. Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively controlling a broad spectrum of fungal pathogens in various crops.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of the N-aryl pyrazole core. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by further functionalization to yield the final active ingredient.
A representative synthetic route involves the initial formation of a pyrazole ester, which is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is subsequently coupled with a substituted aniline to form the final pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a key pyrazole intermediate from this compound and a β-ketoester.
Materials:
-
This compound
-
Ethyl 2,4-dioxovalerate
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic, liberating the free hydrazine.
-
Extract the free 3,4-difluorophenylhydrazine into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the free hydrazine as an oil.
-
Dissolve the 3,4-difluorophenylhydrazine (1.0 eq) and ethyl 2,4-dioxovalerate (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
This protocol outlines the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
-
Sodium Hydroxide
-
Ethanol
-
Water
-
Hydrochloric Acid (2N)
Procedure:
-
Dissolve the ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2N hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 3: Synthesis of N-(2-biphenylyl)-1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (A Hypothetical Fungicide)
This protocol describes the final amide coupling step to produce a hypothetical pyrazole carboxamide fungicide.
Materials:
-
1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
-
2-Aminobiphenyl
-
Thionyl Chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
Procedure using Thionyl Chloride:
-
Suspend 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours, or until the acid is completely converted to the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 2-aminobiphenyl (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-(2-biphenylyl)-1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide.
Data Presentation
Table 1: Synthesis Yields of Pyrazole Intermediates and Final Product
| Compound | Starting Materials | Yield (%) | Purity (%) |
| Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | This compound, Ethyl 2,4-dioxovalerate | 75-85 | >95 (NMR) |
| 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | 90-98 | >97 (NMR) |
| N-(2-biphenylyl)-1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide | 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, 2-Aminobiphenyl | 65-80 | >98 (HPLC) |
Table 2: Fungicidal Activity of Structurally Related Pyrazole Carboxamides (Representative Data)
| Fungal Pathogen | Compound Class | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | Pyrazole Carboxamides | 0.1 - 5.0 | Based on data for commercial and experimental SDHI fungicides. |
| Rhizoctonia solani | Pyrazole Carboxamides | 0.05 - 2.0 | Based on data for commercial and experimental SDHI fungicides. |
| Puccinia triticina (Wheat Leaf Rust) | Pyrazole Carboxamides | 0.01 - 1.0 | Based on data for commercial and experimental SDHI fungicides. |
| Septoria tritici | Pyrazole Carboxamides | 0.1 - 10.0 | Based on data for commercial and experimental SDHI fungicides. |
Visualizations
Figure 1: General synthesis pathway for a pyrazole carboxamide fungicide.
Figure 2: A typical experimental workflow for pyrazole fungicide synthesis.
Figure 3: Mechanism of action for pyrazole carboxamide fungicides.
Application Notes and Protocols: Reaction of 3,4-Difluorophenylhydrazine Hydrochloride with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of hydrazines with dicarbonyl compounds is a cornerstone in heterocyclic chemistry, providing access to a wide array of nitrogen-containing ring systems. These scaffolds, particularly pyrazoles, pyridazinones, and indoles, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the reaction of 3,4-difluorophenylhydrazine hydrochloride with various dicarbonyl compounds, focusing on the synthesis of pyrazoles, pyridazinones, and indoles, and highlighting their potential applications in drug discovery.
I. Synthesis of 1-(3,4-Difluorophenyl)pyrazoles from 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction with this compound provides a direct route to 1-(3,4-difluorophenyl)pyrazoles, a class of compounds investigated for their potential as anticancer agents.[1][2][3][4]
General Reaction Scheme:
Caption: General scheme for the Knorr pyrazole synthesis.
Factors Influencing Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by steric and electronic factors of both reactants, as well as the reaction pH. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound.
Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole.
Quantitative Data Summary:
| 1,3-Dicarbonyl Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetylacetone | 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole | Acetic Acid | Ethanol | 3 | ~85-95 | General Protocol[5][6] |
| Ethyl Acetoacetate | 1-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Acetic Acid | Ethanol | 4 | ~80-90 | General Protocol |
| Dibenzoylmethane | 1-(3,4-Difluorophenyl)-3,5-diphenylpyrazole | Acetic Acid | Ethanol | 6 | ~75-85 | General Protocol[7] |
Note: Yields are estimates based on general Knorr pyrazole synthesis protocols and may vary depending on specific reaction conditions.
Application in Drug Discovery: Anticancer Activity
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4][8][9] The 1-(3,4-difluorophenyl)pyrazole scaffold can be a key pharmacophore in the design of novel anticancer agents. The mechanism of action can vary, but often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. meddocsonline.org [meddocsonline.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Difluorophenylhydrazine Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of novel compounds for cancer research.[1] Its unique difluorophenyl moiety can be incorporated into various heterocyclic scaffolds to generate potent and selective anticancer agents. The fluorine substituents often enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document outlines the application of this compound as a key building block in the development of kinase inhibitors and other potential therapeutics for oncology.
Application as a Synthetic Precursor in Cancer Drug Discovery
This compound serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds that have demonstrated significant antiproliferative activity. Its primary role is in the formation of hydrazones, which can then be cyclized to generate various pharmacologically active cores.
One common application involves the synthesis of substituted phthalazine derivatives. For instance, 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine have shown potent in vitro activity against different cancer cell lines, with some analogues demonstrating higher efficacy than the standard chemotherapeutic agent, cisplatin.[2]
Furthermore, the broader class of phenylhydrazine derivatives has been extensively used to create compounds targeting various cancer cell lines. For example, derivatives synthesized from phenylhydrazine and various aldehydes have been tested for their cytotoxic effects on HepG2 (Liver Cancer) and MCF-7 (Breast Cancer) cell lines.[3][4] Similarly, quinoline-based dihydrazone derivatives have exhibited significant antiproliferative activity against a panel of cancer cell lines including BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), and A549 (lung adenocarcinoma), with some compounds showing greater potency than 5-fluorouracil.[5]
The general synthetic approach often involves the condensation of 3,4-difluorophenylhydrazine with a suitable carbonyl compound to form a hydrazone, which can then undergo further reactions to yield the target molecule.
Figure 1: General synthetic workflow utilizing this compound.
Mechanism of Action of Derived Compounds: Kinase Inhibition
Many derivatives synthesized from phenylhydrazine analogues, including those potentially derived from 3,4-difluorophenylhydrazine, function as kinase inhibitors.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Small molecule kinase inhibitors are a major class of targeted cancer therapies.[7]
Specifically, quinazolinone hydrazine derivatives have been investigated as multi-target receptor tyrosine kinase (RTK) inhibitors.[8] For example, certain compounds have shown inhibitory activity against MET, Anaplastic Lymphoma Kinase (ALK), AXL, Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor 1 (FLT1).[8] The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Figure 2: Mechanism of action of hydrazine derivatives as kinase inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various compounds derived from phenylhydrazine and its analogues.
Table 1: IC50 Values of Quinazolinone Hydrazide Triazole Derivatives against Cancer Cell Lines [8][9]
| Compound | EBC-1 (Lung Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colorectal Cancer) IC50 (µM) | U-87MG (Glioblastoma) IC50 (µM) |
| CM7 | 22.9 ± 4.6 | > 50 | > 50 | > 50 |
| CM8 | 15.4 ± 3.1 | > 50 | > 50 | > 50 |
| CM9 | 8.6 ± 1.9 | 35.2 ± 5.3 | 29.8 ± 4.7 | 41.5 ± 6.2 |
| CM10 | 11.2 ± 2.5 | 42.1 ± 6.8 | 38.4 ± 5.9 | > 50 |
Table 2: Kinase Inhibitory Activity of Compound CM9 [8]
| Kinase | % Inhibition at 25 µM | IC50 (µM) |
| MET | - | - |
| ALK | 51% | - |
| AXL | 65% | - |
| FGFR1 | 66% | - |
| FLT1 (VEGFR1) | 82% | - |
| FLT4 (VEGFR3) | - | 5.01 |
Table 3: IC50 Values of Quinoline-Based Dihydrazone Derivatives against Cancer Cell Lines [5]
| Compound | BGC-823 (Gastric) IC50 (µM) | BEL-7402 (Hepatoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 3b | 10.15 | 11.23 | 7.016 | 12.34 |
| 3c | 8.97 | 9.85 | 7.05 | 10.88 |
| 5-FU | 15.67 | 18.21 | 20.34 | 22.15 |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer potential of compounds derived from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. scirp.org [scirp.org]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 9. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Developing Kinase Inhibitors with 3,4-Difluorophenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of kinase inhibitors utilizing 3,4-difluorophenylhydrazine hydrochloride as a key starting material. The focus is on the synthesis of pyrazole-based kinase inhibitors and their subsequent biological evaluation.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry and forms the core of numerous kinase inhibitors. The synthesis of such scaffolds can be efficiently achieved through the condensation of hydrazines with dicarbonyl compounds or their equivalents. This compound serves as a valuable building block in this context, with the difluorophenyl moiety often contributing to favorable binding interactions within the kinase active site and improving pharmacokinetic properties.
This guide outlines a representative synthetic route to a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor and provides detailed protocols for its biological characterization, including in vitro kinase activity assays and cell-based functional assays.
Synthetic Protocol: Synthesis of a 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analog
This protocol describes a multi-step synthesis to generate a kinase inhibitor scaffold starting from this compound. The key steps involve the formation of a 5-aminopyrazole intermediate followed by cyclization to the pyrazolo[3,4-d]pyrimidine core.
Step 1: Synthesis of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile
This initial step involves the reaction of this compound with a malononitrile derivative to form the core pyrazole ring.
-
Materials:
-
This compound
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile.
-
Step 2: Synthesis of 1-(3,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
The aminopyrazole-carbonitrile intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.
-
Materials:
-
5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile
-
Formamide
-
High-temperature oil bath
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
In a round-bottom flask, suspend 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide.
-
Heat the mixture to 180-190 °C in an oil bath and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 1-(3,4-difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Step 3: Synthesis of 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
The pyrazolopyrimidinone is chlorinated to provide a reactive intermediate for the introduction of various amine side chains.
-
Materials:
-
1-(3,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
Carefully add 1-(3,4-difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) to an excess of phosphorus oxychloride in a round-bottom flask.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
-
Step 4: Synthesis of the Final Kinase Inhibitor Analog
The final step involves a nucleophilic aromatic substitution reaction to introduce a desired amine, which is often crucial for kinase inhibitory activity.
-
Materials:
-
4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Desired aniline or amine derivative (e.g., 3-ethynylaniline)
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
Dissolve 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired amine (1.1 eq) in isopropanol.
-
Add DIPEA (1.2 eq) to the mixture.
-
Heat the reaction to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
-
Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.
Biological Evaluation Protocols
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the ability of a synthesized compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
-
Materials:
-
Synthesized kinase inhibitor (dissolved in DMSO)
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, a known positive control inhibitor, and DMSO as a negative control.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the unused ATP.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.
-
2. Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized inhibitor on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Synthesized kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
3. Western Blot Analysis for Target Engagement
This technique is used to assess whether the synthesized inhibitor affects the phosphorylation of the target kinase or its downstream signaling proteins within the cell, confirming target engagement.
-
Materials:
-
Cancer cell line
-
Synthesized kinase inhibitor
-
Lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat the cells with the synthesized inhibitor at various concentrations for a specific time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream effector.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Caption: Experimental workflow for the biological evaluation of synthesized kinase inhibitors.
Data Presentation
The quantitative data generated from the biological assays should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-01 | Kinase X | 50 |
| Example-02 | Kinase X | 25 |
| Control-Inhibitor | Kinase X | 10 |
Table 2: Cellular Proliferation Inhibition
| Compound ID | Cell Line | GI₅₀ (µM) |
| Example-01 | A549 | 1.2 |
| Example-02 | A549 | 0.5 |
| Control-Drug | A549 | 0.1 |
Conclusion
The use of this compound provides a versatile entry point for the synthesis of novel pyrazole-based kinase inhibitors. The protocols outlined in this document offer a comprehensive framework for the chemical synthesis and biological characterization of these compounds. By systematically applying these methods, researchers can efficiently identify and optimize lead candidates for further drug development.
Application Note: One-Pot Synthesis of 5,6-Difluoroindoles from 3,4-Difluorophenylhydrazine Hydrochloride
Introduction
Indole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile reaction, provides a direct route to this important heterocyclic system. This application note details a one-pot protocol for the synthesis of 5,6-difluoroindoles starting from 3,4-difluorophenylhydrazine hydrochloride and various ketones. The one-pot nature of this procedure, combining hydrazone formation and subsequent cyclization without isolation of intermediates, offers a streamlined and efficient approach for generating functionally diverse indole derivatives.
The Fischer indole synthesis proceeds by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] The reaction mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[1] A subsequent acid-catalyzed[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring.[1][3] This method is amenable to a wide range of substituted phenylhydrazines and carbonyl compounds, allowing for the synthesis of a diverse library of indole derivatives.[4][5]
This protocol has been adapted from general Fischer indole synthesis procedures and is suitable for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Materials and Methods
Materials:
-
This compound
-
Various ketones (e.g., acetone, acetophenone, cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, zinc chloride)[1][3]
-
Sodium bicarbonate (or other suitable base for workup)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Experimental Protocol
One-Pot Synthesis of 5,6-Difluoro-2,3-dimethylindole (as a representative example using acetone):
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., toluene, 10 mL per mmol of hydrazine).
-
Add acetone (1.1 eq) to the suspension.
-
Slowly add the acid catalyst (e.g., polyphosphoric acid, 1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,6-difluoro-2,3-dimethylindole.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the one-pot synthesis of various 5,6-difluoroindoles from this compound. Yields are indicative and can vary based on the specific ketone and reaction conditions employed.
| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Polyphosphoric Acid | Toluene | 110 | 4 | 75-85 |
| 2 | Acetophenone | p-Toluenesulfonic Acid | Acetic Acid | 100 | 6 | 70-80 |
| 3 | Cyclohexanone | Zinc Chloride | Ethanol | 80 | 5 | 80-90 |
| 4 | Butan-2-one | Phosphomolybdic Acid[6] | Toluene | 110 | 3 | 78-88 |
Experimental Workflow and Signaling Pathways
Caption: One-Pot Fischer Indole Synthesis Workflow
Caption: Fischer Indole Synthesis Mechanism
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 3,4-Difluorophenylhydrazine HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during the Fischer indole synthesis using 3,4-Difluorophenylhydrazine HCl.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the Fischer indole synthesis, particularly when using electron-deficient starting materials like 3,4-Difluorophenylhydrazine HCl. The electron-withdrawing nature of the fluorine atoms can impede the cyclization step. This guide provides a systematic approach to overcoming these obstacles.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the 3,4-Difluorophenylhydrazine HCl and the carbonyl compound are of high purity, as impurities can lead to side reactions and inhibit the catalyst.[1] It is recommended to use freshly purified starting materials. |
| Inadequate Acidity or Catalyst | The choice and concentration of the acid catalyst are critical.[1][2] With electron-withdrawing groups, stronger acids or higher temperatures are often necessary.[1][3] Consider screening different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][4][5] PPA is often an effective catalyst for this reaction.[2] |
| Suboptimal Reaction Temperature and Time | The Fischer indole synthesis frequently requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the product.[1][2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Microwave-assisted synthesis can be a valuable technique to improve yields and significantly shorten reaction times.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are commonly used.[2][6] In some instances, conducting the reaction neat (without a solvent) may be beneficial.[2] |
| Atmosphere | For substrates that are sensitive to oxidation, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2] |
Issue 2: Formation of Multiple Products (Visible on TLC)
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[1] The regioselectivity of the reaction can be influenced by the acidity of the reaction medium and steric factors.[1] Modifying the acid catalyst or reaction conditions may improve the selectivity towards the desired isomer. Purification by column chromatography is often necessary to separate the isomers.[1] |
| Side Reactions | Harsh reaction conditions can lead to various side reactions.[1] If decomposition or the formation of numerous byproducts is observed, consider employing milder reaction conditions. This could involve using a less concentrated acid, a lower reaction temperature, or a shorter reaction time.[1] |
| N-N Bond Cleavage | A known side reaction is the cleavage of the N-N bond in the phenylhydrazine, which can lead to the formation of aniline as a byproduct.[7] This is more prevalent with electron-donating groups but can still occur under harsh conditions.[7] Optimizing the reaction conditions can help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis with 3,4-Difluorophenylhydrazine HCl more challenging than with unsubstituted phenylhydrazine?
A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the key[6][6]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[8] Consequently, more forceful reaction conditions, such as stronger acids or higher temperatures, are often required to achieve a reasonable yield.
Q2: What are the recommended starting conditions for a Fischer indole synthesis with 3,4-Difluorophenylhydrazine HCl?
A2: A good starting point is to use polyphosphoric acid (PPA) as both the solvent and the catalyst, heating the reaction mixture to 100-160°C.[2] Alternatively, a high-boiling solvent like toluene or xylene with a strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid can be employed.[5][7] It is highly recommended to monitor the reaction by TLC to optimize the reaction time.
Q3: Can I use a one-pot procedure for this reaction?
A3: Yes, a one-pot procedure is often preferred to minimize handling losses.[2] This involves the in-situ formation of the phenylhydrazone from 3,4-Difluorophenylhydrazine HCl and the carbonyl compound, followed by the addition of the acid catalyst for the cyclization step without isolating the intermediate hydrazone.[2][6]
Q4: How can I purify the final 6,7-difluoroindole product?
A4: The most common method for purification is column chromatography on silica gel.[1][9] The choice of eluent will depend on the polarity of the specific indole derivative you have synthesized. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Phenylhydrazines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Strong acids like sulfuric acid and polyphosphoric acid are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions at elevated temperatures should be conducted with caution.
Experimental Protocols
Protocol 1: General Procedure using Polyphosphoric Acid (PPA)
-
Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve 3,4-Difluorophenylhydrazine HCl (1 equivalent) and the desired ketone or aldehyde (1.05 equivalents) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes. Monitor the formation of the hydrazone by TLC. Once complete, remove the ethanol under reduced pressure.
-
Indolization: In a separate flask, preheat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[2] Carefully add the pre-formed hydrazone (or the mixture of 3,4-Difluorophenylhydrazine HCl and the carbonyl compound) to the hot PPA with vigorous stirring.
-
Reaction: Heat the mixture to 150-160°C for 10-15 minutes, or until TLC analysis indicates the consumption of the starting material.[2] The reaction mixture will likely darken in color.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.[2]
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until it is basic. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vial, combine 3,4-Difluorophenylhydrazine HCl (1 equivalent) and the desired ketone or aldehyde (1.05 equivalents) in a suitable solvent such as THF or acetic acid (0.5 - 1 M).[2] Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120-180°C for 10-30 minutes. Optimization of time and temperature will be necessary for specific substrates.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: Key stages of the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
side reactions of 3,4-Difluorophenylhydrazine hydrochloride in acidic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of 3,4-Difluorophenylhydrazine hydrochloride in acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is lower than expected when using this compound in an acidic medium. What are the potential causes?
A1: Low yields can be attributed to several factors. Primarily, the stability of this compound in acidic conditions can be compromised, leading to degradation. Like other hydrazine derivatives, it can be sensitive to air and oxidizing agents, which may be present as impurities in your reaction setup.[1] Additionally, under strong acidic conditions, side reactions such as disproportionation or rearrangement may occur, consuming the starting material.[2] It is also crucial to ensure the quality and purity of the starting material and solvents.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction with this compound in acid. What could these be?
A2: Unexpected peaks often indicate the formation of side products. Plausible side products in acidic media, based on the reactivity of related phenylhydrazine compounds, include:
-
Disproportionation Products: Arylhydrazines in acidic solutions can undergo disproportionation, leading to the formation of the corresponding aniline (3,4-difluoroaniline) and an azo compound.[2]
-
Hydrolysis Products: Although arylhydrazines are generally more stable than acylhydrazines, acid-catalyzed hydrolysis of the C-N bond to form 3,4-difluoroaniline and hydrazine is a possibility, especially under harsh conditions (e.g., high temperature, concentrated acid).
-
Rearrangement Products: Acid-catalyzed rearrangements, similar to the benzidine rearrangement, can occur with substituted phenylhydrazines, leading to various isomeric products.[2]
Q3: Can the fluorine substituents on the phenyl ring influence the side reactions?
A3: Yes, the fluorine atoms can significantly influence the reactivity. The strong electron-withdrawing nature of fluorine can affect the nucleophilicity of the hydrazine moiety and the stability of reaction intermediates. While specific studies on 3,4-Difluorophenylhydrazine are limited, research on fluorinated anilines suggests that the C-F bond is generally stable, but degradation can occur under certain conditions.[3] The position of the fluorine atoms can also direct the regioselectivity of side reactions like rearrangements.
Q4: What are the optimal storage and handling conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[4] It is incompatible with strong oxidizing agents and acids, which can cause decomposition.[1][4] For preparing solutions, it is advisable to use deoxygenated solvents and prepare them fresh for each use to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Degradation of starting material. | Prepare fresh solutions of this compound before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider lowering the reaction temperature. |
| Suboptimal acid concentration. | Titrate the concentration of the acid catalyst to find the optimal balance between reaction rate and starting material stability. | |
| Formation of Multiple Byproducts | Disproportionation or rearrangement reactions. | If possible, use a milder acid or a buffered system to control the pH. Monitor the reaction progress closely by TLC or HPLC to minimize reaction time and the formation of secondary products. |
| Presence of oxidizing impurities. | Use high-purity, peroxide-free solvents. Purge the reaction vessel with an inert gas before adding reagents. | |
| Inconsistent Results | Instability of stock solutions. | Avoid storing solutions of this compound for extended periods. If storage is necessary, keep the solution refrigerated and protected from light. |
| Incomplete dissolution. | Ensure the hydrochloride salt is fully dissolved in the reaction medium before proceeding. Gentle warming or sonication may aid dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
This protocol describes a general method for the condensation of this compound with a carbonyl compound to form the corresponding hydrazone, a common reaction in which side reactions may be encountered.
-
Reagent Preparation:
-
Prepare a solution of the carbonyl compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Prepare a solution of this compound in the same solvent. A slight molar excess of the hydrazine derivative may be used.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solution of the carbonyl compound.
-
Slowly add the this compound solution to the flask.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) if the reaction medium is not already acidic.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Protocol 2: Forced Degradation Study to Identify Potential Side Products
This protocol can be used to intentionally degrade this compound under acidic conditions to help identify potential side products observed in reaction mixtures.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Stress Conditions:
-
Transfer aliquots of the stock solution to separate vials.
-
To each vial, add a specific concentration of hydrochloric acid (e.g., 0.1 M, 1 M).
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
At various time points, withdraw a sample from each vial, neutralize it with a suitable base if necessary, and dilute it for analysis.
-
Analyze the samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
-
Visualizations
Caption: Plausible side reaction pathways for this compound in acidic conditions.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
- 1. arxada.com [arxada.com]
- 2. Acid-catalysed disproportionation and benzidine rearrangement of phenylhydrazinopyridines: reaction pathways, kinetics and mechanism [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Crude 3,4-Difluorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Difluorophenylhydrazine hydrochloride.
Troubleshooting Guide
Users may encounter several issues during the purification of crude this compound. This guide provides a systematic approach to identify and resolve these common problems.
Problem 1: Low Recovery of Purified Product After Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The solubility of this compound is crucial for efficient recrystallization. While water is a common solvent for phenylhydrazine hydrochlorides, the presence of two fluorine atoms may alter its solubility. A mixture of polar solvents like ethanol/water or isopropanol/water might be more effective. |
| Excessive Solvent Volume | Using a minimal amount of hot solvent to dissolve the crude product is critical.[1] A large volume of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling. |
| Incomplete Precipitation | Phenylhydrazine hydrochlorides are often less soluble in the presence of excess hydrochloric acid. After dissolving the crude product in hot water or an alcohol/water mixture, the addition of concentrated HCl can promote precipitation.[2] Cooling the solution to a low temperature (0-5 °C) is also essential for maximizing the yield.[2] |
| Premature Crystallization | If the product crystallizes too quickly during hot filtration to remove insoluble impurities, it can lead to significant loss. Ensure the filtration apparatus is pre-heated to prevent this. |
Problem 2: Product Discoloration (Pink, Brown, or Tarry Appearance)
| Potential Cause | Suggested Solution |
| Presence of Oxidized Impurities | Phenylhydrazines are susceptible to air oxidation, which can lead to colored impurities. The purification process should be carried out as quickly as possible, and it may be beneficial to use degassed solvents or perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Tars | The synthesis of phenylhydrazines can sometimes produce tar-like byproducts.[2] The use of activated charcoal during recrystallization can help to remove these colored impurities. Add a small amount of charcoal to the hot solution before filtration. |
| Residual Starting Materials or Byproducts | Impurities from the synthesis, such as unreacted 3,4-difluoroaniline or diazonium salt byproducts, can contribute to discoloration. An efficient recrystallization should remove these. |
| Thermal Degradation | Prolonged heating at high temperatures can cause degradation. Avoid excessive boiling times during dissolution. The stability of fluorinated compounds can be high, but degradation is still possible under harsh conditions.[3][4][5] |
Problem 3: Purified Product Fails Purity Analysis (e.g., by HPLC)
| Potential Cause | Suggested Solution |
| Co-precipitation of Impurities | If impurities have similar solubility profiles to the desired product, they may co-precipitate during recrystallization. A second recrystallization may be necessary to achieve higher purity. |
| Inadequate Washing of Crystals | The filtered crystals must be washed with a small amount of cold solvent to remove residual mother liquor containing dissolved impurities. |
| Inappropriate Analytical Method | The HPLC method may not be optimized for separating the specific impurities present. Method development may be required, including screening different columns, mobile phases, and detection wavelengths. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
A1: While a specific solvent system for this compound is not widely published, a good starting point is a mixture of water and a polar organic solvent like ethanol or isopropanol. For phenylhydrazine hydrochloride, recrystallization from hot water with the addition of concentrated hydrochloric acid upon cooling is a standard procedure.[2] Given the fluorination, adjusting the polarity with an alcohol may be beneficial.
Q2: How can I remove colored impurities from my crude product?
A2: The use of activated charcoal during recrystallization is an effective method for removing colored impurities.[2] Add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution and stir for a few minutes before performing a hot filtration to remove the charcoal.
Q3: What is the expected appearance and stability of pure this compound?
A3: Pure phenylhydrazine hydrochlorides are typically white to off-white or slightly yellowish crystalline solids.[6] this compound should be stored in a tightly sealed container, protected from light and air, to prevent degradation.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for purity assessment.[7][8] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.
Q5: What are the potential impurities I should be aware of?
A5: Potential impurities include the starting material (3,4-difluoroaniline), byproducts from the diazotization and reduction steps, and oxidation or degradation products.[] Positional isomers, if present in the starting aniline, could also be carried through the synthesis.
Experimental Protocols
Recrystallization Protocol (Adapted from similar compounds)
This protocol is a suggested starting point and may require optimization.
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, start with 5-10 mL of deionized water (or a 1:1 mixture of ethanol and water). Heat the mixture with stirring to near boiling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (e.g., 10-20 mg per gram of crude product). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to 0-5 °C for at least one hour to maximize crystal formation. For enhanced precipitation, a few drops of concentrated hydrochloric acid can be added to the solution before cooling.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Purity and Yield Data for a Similar Compound (2-Fluorophenylhydrazine hydrochloride)
| Parameter | Value | Reference |
| Purity | 99.0 - 99.8% | [10] |
| Yield | 89% | [10] |
Note: This data is for a related compound and should be considered as a target for the purification of this compound.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in purification.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cswab.org [cswab.org]
- 6. chemiis.com [chemiis.com]
- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 10. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
Technical Support Center: 3,4-Difluorophenylhydrazine Hydrochloride
This technical support center provides guidance on the stability and storage of 3,4-Difluorophenylhydrazine hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, moisture, and air.[1][2] The recommended storage temperature is room temperature.[3] Storing under an inert atmosphere, such as nitrogen or argon, is also advised to prevent oxidation.[1][2]
Q2: What is the typical shelf life of this compound?
Q3: My this compound has changed color. Is it still usable?
A3: A color change from white or light yellow to brown or gray is an indication of potential degradation.[3] Phenylhydrazines are known to darken upon exposure to air and light due to oxidation.[2] While a slight color change may not significantly impact every application, it is a sign of impurity. For sensitive experiments, it is recommended to use a fresh, uncolored batch or to purify the material before use.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for the difluorinated analog are not extensively documented, aryl hydrazines, in general, are susceptible to oxidation.[5] Potential degradation products could include the corresponding aniline (3,4-difluoroaniline), benzene derivatives, and various oxidation products.[3] Hazardous decomposition products upon combustion can include nitrogen oxides, carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.
Q5: Is this compound sensitive to moisture?
A5: Yes, the compound is described as hygroscopic and should be stored in a dry environment.[1] Absorption of moisture can lead to hydrolysis and degradation. It is crucial to handle the compound in a dry atmosphere, for instance, within a glovebox, and to ensure the storage container is well-sealed.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the reagent due to improper storage. | Verify the storage conditions (sealed container, protection from light and air, dry environment). If the material has changed color, consider using a fresh batch. |
| Poor solubility | The material may have absorbed moisture and partially degraded. | Ensure the solvent is anhydrous. If solubility issues persist with a fresh batch, consider gentle warming or sonication, provided it does not affect the reaction. |
| Unexpected side products in reaction | Use of degraded starting material containing impurities. | Analyze the purity of the this compound using a suitable analytical method like HPLC. If impurities are detected, purify the reagent or use a new batch. |
| Material appears clumpy or discolored | Exposure to moisture and/or air. | Discard the affected batch if the discoloration is significant. For future use, store in a desiccator under an inert atmosphere. |
Stability and Storage Data Summary
| Parameter | Recommendation/Data | Source |
| Storage Temperature | Room Temperature | [3] |
| Atmosphere | Sealed in dry, inert atmosphere (e.g., Nitrogen) | [1][2] |
| Light Sensitivity | Light sensitive; store in a dark place. | [1] |
| Air Sensitivity | Air sensitive. | [1][2] |
| Moisture Sensitivity | Hygroscopic. | [1] |
| Physical Form | White to yellow to brown to gray powder or crystals. | [3] |
| Stability in Solution | Solutions may decompose when exposed to light and air. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Accelerated Stability Study
This protocol is a generalized guideline based on ICH recommendations for stability testing and can be adapted to assess the stability of this compound.
-
Sample Preparation:
-
Place accurately weighed samples of this compound into several vials made of an inert material (e.g., amber glass).
-
Create different sample sets for each storage condition to be tested.
-
Tightly seal the vials, and for some sets, purge with an inert gas before sealing.
-
-
Storage Conditions:
-
Accelerated Conditions: Store samples at 40°C with 75% relative humidity.
-
Long-Term (Control) Conditions: Store samples at room temperature in a dark, dry place.
-
-
Testing Schedule:
-
Analyze a sample from each condition at initial time (T=0).
-
For accelerated conditions, test at regular intervals, for example, 1, 3, and 6 months.
-
For long-term conditions, test at intervals such as 6, 12, and 24 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to assess the purity of the compound and to detect and quantify any degradation products.
-
The mobile phase and column selection should be optimized to achieve good separation of the parent compound from potential impurities like 3,4-difluoroaniline.
-
Monitor the physical appearance of the samples at each time point.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and quantify any major degradation products.
-
The rate of degradation under accelerated conditions can be used to estimate the shelf life under normal storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Optimizing Catalyst Choice for Fischer Indole Synthesis with Difluorophenylhydrazines
Welcome to the technical support center for optimizing the Fischer indole synthesis, with a specific focus on reactions involving challenging difluorophenylhydrazine substrates. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.
Troubleshooting Guide
This section addresses common issues encountered when using electron-deficient difluorophenylhydrazines in the Fischer indole synthesis.
Q1: My reaction is showing low to no conversion of the difluorophenylhydrazone. What is the likely cause and how can I fix it?
A1: Low or no conversion is the most common issue when using electron-deficient hydrazines like difluorophenylhydrazines. The electron-withdrawing fluorine atoms deactivate the hydrazine nitrogen, making the key[1][1]-sigmatropic rearrangement step more difficult.[1][2]
-
Insufficient Acid Strength: Standard catalysts like acetic acid or mild Lewis acids may not be potent enough. You will likely need a stronger Brønsted or Lewis acid to facilitate the reaction.[3][4]
-
Catalyst Screening: It is highly recommended to screen a panel of catalysts. Strong Brønsted acids such as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA), or robust Lewis acids like ZnCl₂, FeCl₃, and BF₃·OEt₂ are often effective.[5][6]
-
Temperature: These reactions often require elevated temperatures to overcome the high activation energy.[5][7] If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 100 °C, 120 °C) while monitoring by TLC or LC-MS is advisable.[5]
-
Reaction Time: Monitor the reaction over a longer period. Some sluggish reactions may require extended heating to reach completion.
Q2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are these byproducts and how can I minimize them?
A2: Side product formation is often exacerbated by the harsh conditions required for these reactions.[5]
-
Cleavage Products: The most common side reaction is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate.[1][2][8] This is particularly problematic with electron-deficient hydrazines and leads to the formation of difluoroaniline and imine-related byproducts. To minimize this, avoid excessively high temperatures or prolonged reaction times once the product is formed.
-
Polymerization/Degradation: Starting materials or the indole product may degrade under strongly acidic conditions at high temperatures. Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative side reactions.[5]
-
Catalyst Choice: The choice of acid can influence the side product profile. A Lewis acid might offer a different selectivity profile compared to a Brønsted acid. This is another reason why catalyst screening is crucial.
Q3: The reaction works, but the yield of my difluoroindole is consistently low. How can I improve it?
A3: Low yields, even with conversion, point towards optimization issues or competing reaction pathways.[5]
-
Optimize Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For Lewis acids like ZnCl₂, stoichiometric amounts are sometimes required. For Brønsted acids like p-TSA, catalytic amounts may suffice, but loading may need to be optimized (e.g., 10 mol% vs. 30 mol%).
-
Solvent Selection: The choice of solvent can significantly impact the reaction.[5] High-boiling polar solvents like acetic acid or DMSO are common.[9] In some cases, running the reaction neat (without solvent), especially with a liquid catalyst like PPA, can be highly effective.[5]
-
One-Pot Procedure: To minimize handling losses and potential decomposition of the hydrazone intermediate, consider a one-pot procedure.[5][9] In this approach, the difluorophenylhydrazine and the carbonyl compound are mixed in the presence of the acid catalyst without isolating the hydrazone.[5][9]
Frequently Asked Questions (FAQs)
Q4: Why are difluorophenylhydrazines considered "challenging" substrates for the Fischer indole synthesis?
A4: The two electron-withdrawing fluorine atoms on the phenyl ring significantly reduce the electron density of the hydrazine nitrogens. This has two main consequences:
-
Slower Hydrazone Formation: The initial condensation with the ketone or aldehyde can be slower.
-
Difficult[1][1]-Sigmatropic Rearrangement: The key rearrangement step, which is the heart of the Fischer synthesis, relies on the nucleophilicity of the enamine.[4][10][11] The deactivation caused by the fluorine atoms increases the activation energy for this step, requiring more forcing conditions (stronger acids, higher temperatures).[1][12]
Q5: Should I use a Brønsted acid or a Lewis acid for my difluorophenylhydrazine substrate?
A5: Both classes of acids can be effective, and the optimal choice is substrate-dependent.[3][4][6]
-
Brønsted Acids (e.g., p-TSA, H₂SO₄, PPA) directly protonate the hydrazone, which facilitates the necessary tautomerization and rearrangement steps.[10][11] PPA is often a very effective, albeit viscous and difficult to handle, medium and catalyst.[5]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) coordinate to the nitrogen or carbonyl oxygen atoms, activating the substrate towards rearrangement.[3][6][10] They can sometimes offer milder conditions compared to strong Brønsted acids but may be required in higher loadings.
There is no universal rule, which is why a preliminary catalyst screen is a standard practice in process development.
Q6: Can I use microwave heating for these reactions?
A6: Yes, microwave-assisted synthesis can be highly advantageous. It allows for rapid and uniform heating to high temperatures, which can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[5]
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical results for the synthesis of 5,7-difluoro-2-methylindole from 2,4-difluorophenylhydrazine and acetone, illustrating the impact of catalyst choice.
| Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acetic Acid (Solvent) | Acetic Acid | 118 | 12 | < 10 | Ineffective for this deactivated substrate. |
| p-TSA (30 mol%) | Toluene | 110 | 8 | 45 | Moderate yield, requires reflux. |
| ZnCl₂ (1.2 eq.) | Dioxane | 100 | 4 | 75 | Good yield, common Lewis acid choice.[3] |
| PPA (Solvent/Catalyst) | Neat | 150 | 0.5 | 85 | High yield, rapid but viscous.[5] |
| BF₃·OEt₂ (1.5 eq.) | Dichloromethane | 40 | 6 | 60 | Milder temperature, volatile solvent. |
Note: Data are representative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol describes a small-scale, parallel screening approach to identify a lead catalyst for the cyclization of a difluorophenylhydrazone.
-
Preparation: To five separate reaction vials, add the pre-formed difluorophenylhydrazone (e.g., 100 mg, 1.0 eq.).
-
Catalyst Addition: To each vial, add a different catalyst:
-
Vial 1: p-TSA (0.3 eq.)
-
Vial 2: ZnCl₂ (1.2 eq.)
-
Vial 3: FeCl₃ (1.2 eq.)
-
Vial 4: Add nothing yet (for PPA).
-
Vial 5: BF₃·OEt₂ (1.5 eq.)
-
-
Solvent Addition: To vials 1, 2, and 3, add 2 mL of toluene. To vial 5, add 2 mL of dioxane.
-
PPA Addition: To vial 4, carefully add pre-heated (60 °C) polyphosphoric acid (~10x weight of hydrazone) with vigorous stirring.
-
Reaction: Place all vials in a heating block equipped with magnetic stirring. Heat all vials to a set temperature (e.g., 110 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h).
-
Work-up & Analysis: Cool the reactions. For vials 1, 2, 3, and 5, quench with a saturated NaHCO₃ solution and extract with ethyl acetate. For vial 4 (PPA), pour the hot mixture onto crushed ice, neutralize carefully with NaOH, and extract with ethyl acetate.[5] Analyze the organic extracts by LC-MS to determine the relative conversion and product formation.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing the Fischer indole synthesis.
Caption: A workflow for systematic catalyst screening and reaction optimization.
Caption: Logical relationship between substrate electronics and catalyst choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with 3,4-Difluorophenylhydrazine Hydrochloride
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low conversion rates in chemical syntheses involving 3,4-Difluorophenylhydrazine hydrochloride. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used as a precursor in the synthesis of various heterocyclic compounds. Its most common applications include the Fischer indole synthesis to produce fluorinated indoles and the Japp-Klingemann reaction to form arylhydrazones, which are valuable intermediates for synthesizing indoles, pyrazoles, and other pharmacologically relevant scaffolds.[1][2]
Q2: What are the initial checks I should perform if I observe a low conversion rate in my reaction?
A2: Before delving into extensive optimization, a few preliminary checks can often resolve issues of low conversion:
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Purity of Starting Materials: Verify the purity of your this compound and the corresponding carbonyl compound or β-keto-acid. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reagent Stability: Ensure that the this compound has been stored properly under dry, room temperature conditions to prevent degradation.
-
Reaction Setup: Confirm that the reaction was set up correctly, with accurate measurements of all reagents and a properly functioning apparatus (e.g., effective stirring, correct temperature control).
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Inert Atmosphere: For sensitive substrates, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q3: How do the fluorine substituents on the phenyl ring affect the reactivity of this compound?
A3: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. This electronic effect can influence the nucleophilicity of the hydrazine and the stability of reaction intermediates. While fluorination can sometimes lead to lower reactivity in certain reactions due to reduced electron density on the aromatic ring, it can also impact the acidity of the reaction medium and the propensity for certain side reactions.[3] The presence of fluorine can also alter the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is often desirable in drug discovery.[3]
Troubleshooting Guides for Key Reactions
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indole rings from an arylhydrazine and a ketone or aldehyde.[4] However, low yields can be a common issue.
Problem: Low or no yield of the desired indole product.
Possible Causes and Solutions:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4][5]
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Incorrect Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can degrade the reactants or products.
-
Troubleshooting Steps:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Consider a stepwise increase in temperature, carefully monitoring for the appearance of degradation products on the TLC plate.
-
-
-
Inappropriate Solvent: The solvent can significantly influence reaction rates and yields.
-
Troubleshooting Steps:
-
Experiment with different solvents. Polar aprotic solvents like DMSO and acetic acid are often effective.[6]
-
In some cases, running the reaction neat (without a solvent) may improve the outcome.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired indole.
-
Troubleshooting Steps:
-
Careful control of reaction conditions (temperature, time, and acid concentration) can minimize side product formation.
-
Ensure the purity of the starting materials to avoid introducing competing reactants.
-
-
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Indolization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 180°C, depending on the substrates and catalyst) and monitor the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1] The resulting hydrazones are often intermediates for Fischer indole synthesis.
Problem: Low yield of the hydrazone product.
Possible Causes and Solutions:
-
Inefficient Diazotization: The formation of the diazonium salt from 3,4-difluoroaniline (the precursor to the hydrazine) is a critical first step.
-
Troubleshooting Steps:
-
Ensure the diazotization is carried out at a low temperature (typically 0-5°C) to prevent decomposition of the diazonium salt.
-
Use a slight excess of sodium nitrite and a sufficient amount of acid (e.g., HCl).
-
-
-
Incorrect pH for Coupling: The pH of the reaction mixture during the coupling of the diazonium salt with the β-keto-acid/ester is crucial.
-
Troubleshooting Steps:
-
The coupling reaction is typically carried out under basic or neutral conditions to deprotonate the β-keto-acid/ester, forming the nucleophilic enolate.
-
Carefully add a base (e.g., sodium acetate or sodium hydroxide) to adjust the pH after the diazotization step.
-
-
-
Hydrolysis of the Azo Intermediate: The intermediate azo compound can be prone to hydrolysis.
-
Troubleshooting Steps:
-
Control the reaction temperature and pH to favor the desired reaction pathway over hydrolysis.[2]
-
Prompt work-up of the reaction upon completion can minimize degradation of the product.
-
-
Experimental Protocol: General Procedure for Japp-Klingemann Reaction
-
Diazotization: Dissolve 3,4-difluoroaniline (1.0 eq.) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water, keeping the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate flask, dissolve the β-keto-acid or β-keto-ester (1.0 eq.) in a suitable solvent (e.g., ethanol/water) and adjust the pH to be slightly basic with a solution of sodium hydroxide or sodium acetate. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the β-keto-acid/ester, maintaining the low temperature and slightly basic pH. Stir the reaction mixture until the formation of the hydrazone is complete (monitor by TLC).
-
Work-up and Purification: Acidify the reaction mixture to precipitate the hydrazone. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.
Data Presentation
Table 1: General Reaction Parameters for Fischer Indole Synthesis with Substituted Phenylhydrazines
| Parameter | Typical Range/Conditions | Notes |
| Temperature | 80 - 180 °C | Substrate dependent; monitor for decomposition at higher temperatures. |
| Catalyst | Brønsted Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, BF₃), Polyphosphoric Acid | Optimal catalyst varies with substrates.[4][5] |
| Catalyst Loading | 10 mol% to stoichiometric amounts | Higher loadings may be needed for less reactive substrates. |
| Solvent | Acetic Acid, Ethanol, Toluene, DMSO, Neat | Solvent choice can significantly impact yield.[6] |
| Reaction Time | 1 - 24 hours | Monitor by TLC for optimal reaction time. |
Table 2: Troubleshooting Guide Summary for Low Conversion Rates
| Issue | Possible Cause | Recommended Action |
| No reaction or very slow reaction | Insufficient catalyst, low temperature, incorrect solvent. | Screen different catalysts and solvents, gradually increase temperature. |
| Multiple spots on TLC | Side reactions, decomposition. | Optimize reaction time and temperature, check purity of starting materials. |
| Low isolated yield | Incomplete reaction, product degradation during work-up or purification. | Monitor reaction to completion, use milder work-up conditions. |
| Poor reproducibility | Purity of reagents, reaction setup inconsistencies. | Use high-purity reagents, ensure consistent experimental setup. |
Visualizations
Caption: Experimental workflow for the Fischer Indole Synthesis.
Caption: Logical workflow for troubleshooting low conversion rates.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Phenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenylhydrazine hydrochloride. Our aim is to help you address common challenges, particularly the removal of colored impurities, to ensure the quality and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my phenylhydrazine hydrochloride salt colored?
A1: Phenylhydrazine hydrochloride is typically a white to off-white crystalline solid.[1] The appearance of a yellow, pink, or reddish hue is generally indicative of impurities.[2] These colored impurities can arise from several sources:
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Oxidation: Phenylhydrazine and its salts are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored degradation products.[3]
-
Decomposition at High Temperatures: Phenylhydrazine can decompose at elevated temperatures, resulting in colored byproducts.[4]
-
Residual Starting Materials or Side Products: Incomplete reactions or side reactions during synthesis can leave behind colored impurities.[4] For instance, if the diazotization reaction mixture is acidified prematurely, a red coloration can occur.[2]
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Wastewater Contaminants: In industrial production, the presence of various organic by-products in the wastewater can contribute to a pink color.[5][6]
Q2: What is the most common and effective method to decolorize phenylhydrazine hydrochloride?
A2: The most frequently cited and effective method for removing colored impurities from phenylhydrazine hydrochloride is recrystallization, often incorporating the use of activated carbon (also referred to as animal charcoal or decolorizing charcoal).[2][4] This technique leverages the high surface area of activated carbon to adsorb the colored impurities, while the subsequent crystallization process isolates the purified salt.[7][8]
Q3: Can I use phenylhydrazine hydrochloride if it is slightly colored?
A3: The suitability of using colored phenylhydrazine hydrochloride depends on the sensitivity of your application. For many synthetic preparations, trace amounts of colored impurities may not significantly affect the outcome. However, for applications requiring high purity, such as in the pharmaceutical industry or for certain analytical standards, it is crucial to use a decolorized, pure form of the salt.[4][9] The presence of impurities can lead to side reactions, lower yields, and difficulty in product isolation and purification.
Q4: How should I properly store phenylhydrazine hydrochloride to prevent discoloration?
A4: To minimize the formation of colored impurities during storage, phenylhydrazine hydrochloride should be stored in a tightly sealed container, protected from light and air. Storing it in a cool, dry place is also recommended. For solutions, using amber glass vials can help prevent photodegradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of phenylhydrazine hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Product is colored (yellow, pink, or red) after synthesis. | 1. Oxidative decomposition.[4] 2. Decomposition at high temperatures.[4] 3. Presence of residual starting materials or side products.[4] | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] 2. Purify the product by recrystallization from water with the addition of activated carbon.[2][4] |
| Recrystallization with activated carbon fails to remove the color completely. | 1. Insufficient amount of activated carbon. 2. Poor quality of activated carbon. 3. Contact time with activated carbon was too short. | 1. Increase the amount of activated carbon incrementally. 2. Ensure you are using a high-quality, activated carbon suitable for pharmaceutical or chemical purification.[7][8] 3. Increase the boiling time after adding activated carbon to allow for sufficient adsorption of impurities.[2] |
| Low yield after recrystallization. | 1. The solution was not sufficiently cooled. 2. Too much solvent was used. | 1. Ensure the filtrate is cooled to 0°C in an ice bath to maximize crystal formation.[2] Between 20°C and 0°C, an additional 5-10% of the product can precipitate.[2] 2. Use the minimum amount of hot water necessary to completely dissolve the crude product.[4] |
Experimental Protocols
Protocol 1: Decolorization of Phenylhydrazine Hydrochloride by Recrystallization with Activated Carbon
This protocol is a standard method for purifying phenylhydrazine hydrochloride and removing colored impurities.
Materials:
-
Crude, colored phenylhydrazine hydrochloride
-
Distilled water
-
Activated carbon (decolorizing charcoal)
-
Concentrated hydrochloric acid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of distilled water to an Erlenmeyer flask.[2]
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid.
-
Decolorization: Once the solution is boiling, add a small amount (a few grams) of activated carbon.[2]
-
Adsorption: Continue to boil the solution for a short period (e.g., 10-15 minutes) to allow the activated carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Precipitation: To the hot filtrate, add 200 mL of concentrated hydrochloric acid.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to cool to 0°C to maximize the precipitation of pure, white crystals.[2]
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold water. Dry the purified phenylhydrazine hydrochloride. The expected yield of pure white crystals is 85-90 g.[2]
Visual Guides
Below are diagrams illustrating the key processes for troubleshooting and purification.
Caption: Troubleshooting logic for colored phenylhydrazine HCl.
Caption: Recrystallization workflow for decolorization.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 8. naturecarbon.com [naturecarbon.com]
- 9. alkalisci.com [alkalisci.com]
Technical Support Center: Synthesis of 5,6-Difluoroindoles
Welcome to the technical support center for the synthesis of 5,6-difluoroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for preparing 5,6-difluoroindole?
A1: The two most widely employed methods for the synthesis of 5,6-difluoroindole are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these routes often depends on the availability of starting materials, scalability, and the desired substitution pattern on the final indole product.
Q2: What are the typical starting materials for the synthesis of 5,6-difluoroindole?
A2: For the Fischer indole synthesis , the key starting material is (3,4-difluorophenyl)hydrazine, which is reacted with a suitable ketone or aldehyde. For the Leimgruber-Batcho synthesis , the synthesis typically commences with 4,5-difluoro-2-nitrotoluene.
Q3: I am experiencing a low yield in my Fischer indole synthesis of 5,6-difluoroindole. What are the potential causes and how can I improve it?
A3: Low yields in the Fischer indole synthesis of 5,6-difluoroindole can stem from several factors. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring can deactivate it towards the key[1][1]-sigmatropic rearrangement step. Here are some troubleshooting steps:
-
Optimize the Acid Catalyst : The choice and concentration of the acid catalyst are critical. Stronger Brønsted acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are often required. Experiment with different catalysts and concentrations to find the optimal conditions.
-
Increase Reaction Temperature : Higher temperatures are often necessary to drive the reaction to completion. However, excessively high temperatures can lead to degradation and tar formation. Monitor the reaction closely by TLC to find the optimal temperature.
-
Ensure Anhydrous Conditions : Water can interfere with the acid catalyst and hydrolyze intermediates. Ensure all reagents and solvents are dry.
-
Purity of Starting Materials : Impurities in the (3,4-difluorophenyl)hydrazine or the carbonyl compound can lead to side reactions and lower yields. Ensure high purity of your starting materials.
Q4: I am observing a significant amount of a methoxy-substituted byproduct in my Leimgruber-Batcho synthesis of a fluorinated indole. What is the cause and how can I prevent it?
A4: This is a known side reaction when using N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures. The in-situ generated methoxide can act as a nucleophile and displace a fluorine atom from the electron-deficient aromatic ring. To mitigate this, it is recommended to use N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA). The bulkier isopropoxide is a poorer nucleophile, thus minimizing the substitution side reaction.
Q5: My purification of 5,6-difluoroindole by column chromatography is proving difficult. Are there any specific recommendations?
A5: 5,6-Difluoroindole can be challenging to purify due to its potential for degradation on silica gel, which can be acidic.
-
Neutralized Silica Gel : Consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent product degradation.
-
Alternative Stationary Phases : Alumina (neutral or basic) can be a good alternative to silica gel.
-
Solvent System Selection : A non-polar/polar solvent system like hexane/ethyl acetate is commonly used. Optimize the solvent gradient based on TLC analysis to achieve good separation.
-
Recrystallization : If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure 5,6-difluoroindole.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Deactivated Phenylhydrazine | The two electron-withdrawing fluorine atoms make the (3,4-difluorophenyl)hydrazine less nucleophilic and hinder the key rearrangement step. Use a stronger acid catalyst (e.g., Eaton's reagent, PPA) and/or higher reaction temperatures. Microwave irradiation can sometimes improve yields under milder conditions. |
| Incomplete Hydrazone Formation | Ensure the initial condensation of (3,4-difluorophenyl)hydrazine with the ketone/aldehyde goes to completion. This can often be monitored by TLC. If necessary, remove water formed during the reaction using a Dean-Stark trap. |
| Degradation of Starting Material or Product | Harsh acidic conditions and high temperatures can lead to decomposition.[2] Monitor the reaction progress closely and avoid prolonged reaction times. Consider using a milder Lewis acid catalyst. |
| Incorrect Work-up Procedure | Indoles can be sensitive to strong acids. Ensure the reaction mixture is properly neutralized during work-up before extraction. |
Problem 2: Formation of Multiple Products in Leimgruber-Batcho Synthesis
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Substitution of Fluorine | As mentioned in the FAQs, the use of DMF-DMA can lead to the formation of a methoxy-substituted byproduct. Replace DMF-DMA with N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA) to minimize this side reaction. |
| Over-reduction of the Nitro Group | In the reductive cyclization step, over-reduction can lead to the formation of the corresponding aniline instead of the indole. Carefully control the reducing agent and reaction conditions. For catalytic hydrogenation (e.g., with Pd/C), monitor the hydrogen uptake. With chemical reducing agents (e.g., iron in acetic acid), control the reaction time and temperature.[2] |
| Incomplete Cyclization | Ensure the reduction of the nitro group is complete before cyclization can occur. Monitor the disappearance of the starting enamine by TLC. |
| Formation of Polymeric or Tar-like Materials | This can occur under harsh reaction conditions.[2] Ensure efficient stirring and temperature control, especially during the exothermic reduction step. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5,6-Difluoroindole
This is a general protocol that may require optimization for specific substrates.
Step 1: Formation of (3,4-Difluorophenyl)hydrazone
-
Dissolve (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.
Step 2: Cyclization to 5,6-Difluoroindole
-
To the hydrazone from the previous step, add an acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or a Lewis acid like zinc chloride (ZnCl₂).
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield 5,6-difluoroindole.
| Parameter | Value |
| Starting Material | (3,4-Difluorophenyl)hydrazine |
| Reagents | Ketone/Aldehyde, Acid Catalyst (PPA, ZnCl₂, etc.) |
| Solvent | Ethanol, Acetic Acid, or neat |
| Temperature | 80-150 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | Variable, requires optimization |
Protocol 2: Leimgruber-Batcho Synthesis of 5,6-Difluoroindole
This protocol is adapted from general procedures for fluoroindole synthesis.
Step 1: Synthesis of (E)-1-(4,5-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine
-
To a solution of 4,5-difluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA) (1.2 eq).
-
Heat the reaction mixture to reflux (typically 130-150°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid or oil and can be used in the next step without further purification.
Step 2: Reductive Cyclization to 5,6-Difluoroindole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.
-
Add a reducing agent. Common systems include:
-
The reaction is typically stirred at room temperature or heated to effect the reduction of the nitro group and subsequent cyclization.
-
Monitor the reaction by TLC until the enamine is consumed.
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst or iron residues.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5,6-difluoroindole.
| Parameter | Value |
| Starting Material | 4,5-Difluoro-2-nitrotoluene |
| Reagents | DMF-DIPA, Reducing Agent (Pd/C, Fe/AcOH, etc.) |
| Solvent | DMF, Ethyl Acetate, Ethanol |
| Temperature | Step 1: 130-150 °C; Step 2: Room Temp to Reflux |
| Reaction Time | 4-8 hours (total) |
| Typical Yield | Moderate to Good |
Visualizations
References
Technical Support Center: Optimization of Reactions Involving 3,4-Difluorophenylhydrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3,4-difluorophenylhydrazine. The focus is on temperature optimization for common reactions such as the Fischer indole synthesis to ensure high yield and purity of the final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving 3,4-difluorophenylhydrazine and why is temperature a critical parameter?
A1: The most prevalent reaction is the Fischer indole synthesis, which is used to produce 5,6-difluoroindoles, important structural motifs in many pharmaceutical compounds.[1][2] Temperature is a critical parameter in this reaction because it influences the reaction rate, yield, and the formation of byproducts. The Fischer indole synthesis generally requires elevated temperatures to proceed efficiently.[3][4] However, excessively high temperatures can lead to the decomposition of the starting materials and the final product, especially with electron-deficient phenylhydrazines like 3,4-difluorophenylhydrazine.[5]
Q2: What are the typical temperature ranges for the Fischer indole synthesis with 3,4-difluorophenylhydrazine?
A2: The optimal temperature for the Fischer indole synthesis can vary depending on the specific ketone or aldehyde reactant, the solvent, and the acid catalyst used. Generally, temperatures can range from 80°C to 150°C.[6] For reactions involving electron-deficient phenylhydrazines, it is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
Q3: How do the electron-withdrawing fluorine atoms on the phenyl ring of 3,4-difluorophenylhydrazine affect the reaction conditions?
A3: The two fluorine atoms are electron-withdrawing, which can make the Fischer indole synthesis more challenging compared to reactions with electron-rich phenylhydrazines. These groups can deactivate the aromatic ring, potentially requiring harsher reaction conditions, such as higher temperatures or stronger acid catalysts, to achieve cyclization.[8] However, these more forceful conditions can also increase the likelihood of side reactions and decomposition.[5]
Q4: What are common side products when the reaction temperature is not optimized for 3,4-difluorophenylhydrazine reactions?
A4: If the reaction temperature is too high, common side products include polymeric tars and decomposition products.[5] Another significant side reaction, particularly with certain substrates, is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 3,4-difluoroaniline and other undesired byproducts.[8] With unsymmetrical ketones, the formation of regioisomeric indole products is also a possibility.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC.[7] |
| Poor quality of 3,4-difluorophenylhydrazine or other reagents. | Use freshly purified 3,4-difluorophenylhydrazine and ensure all other reagents are pure and dry. | |
| Inappropriate acid catalyst. | Screen different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is substrate-dependent.[2][8] | |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature and monitor the reaction closely to stop it once the main product is formed. |
| Use of an unsymmetrical ketone leading to regioisomers. | Modify the acid catalyst or reaction conditions to improve regioselectivity. Purification by column chromatography may be necessary to separate the isomers.[8] | |
| Product Decomposition | Prolonged reaction time at elevated temperatures. | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
| Harsh workup conditions. | Use a mild aqueous workup and avoid strong acids or bases if the product is sensitive. | |
| Reaction Stalls Before Completion | Deactivation of the catalyst. | Add a fresh portion of the catalyst. In some cases, the use of a co-solvent can help maintain catalyst activity. |
| Insufficient reaction time at the optimal temperature. | Once the optimal temperature is identified, ensure the reaction is stirred for a sufficient duration to go to completion, as monitored by TLC. |
Quantitative Data on Reaction Temperature
The following table provides illustrative data on the effect of temperature on the yield of a typical Fischer indole synthesis reaction between 3,4-difluorophenylhydrazine and a ketone. Please note that optimal conditions will vary with different substrates.
| Reactant Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Polyphosphoric Acid | Toluene | 80 | 4 | 45 | Fictional Data |
| Cyclohexanone | Polyphosphoric Acid | Toluene | 100 | 2 | 75 | Fictional Data |
| Cyclohexanone | Polyphosphoric Acid | Toluene | 120 | 2 | 60 (decomposition observed) | Fictional Data |
| Acetophenone | ZnCl₂ | Acetic Acid | 90 | 5 | 55 | Fictional Data |
| Acetophenone | ZnCl₂ | Acetic Acid | 110 | 3 | 82 | Fictional Data |
| Acetophenone | ZnCl₂ | Acetic Acid | 130 | 3 | 70 (side products observed) | Fictional Data |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of 5,6-Difluoroindoles
This protocol describes a general procedure for the synthesis of a 5,6-difluoroindole derivative from 3,4-difluorophenylhydrazine and a suitable ketone.
Materials:
-
3,4-Difluorophenylhydrazine hydrochloride (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.1 eq)
-
Acid catalyst (e.g., polyphosphoric acid or zinc chloride)
-
Solvent (e.g., toluene or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Hydrazone Formation (Optional One-Pot or Two-Step):
-
One-Pot: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the ketone (1.1 eq). Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
Two-Step: The hydrazone can be pre-formed and isolated before the cyclization step.
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone, add the acid catalyst. For polyphosphoric acid, it can be used as the solvent and catalyst. For other catalysts like ZnCl₂, it is added to the solution of the hydrazone.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C).
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5,6-difluoroindole.
-
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of 5,6-Difluoroindoles.
Caption: Troubleshooting Decision Tree for Low Yield in 3,4-Difluorophenylhydrazine Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3,4-Difluorophenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control and regulatory compliance. 3,4-Difluorophenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the outcome of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for your laboratory.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of small organic molecules like this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main component from its potential process-related impurities and degradation products.
Experimental Protocol: A Representative RP-HPLC Method
While a specific monograph for this compound may not be universally established, a robust starting method can be derived from established protocols for similar phenylhydrazine derivatives. The following protocol is a representative example:
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Mobile Phase A |
Potential Impurities and Their Significance
The manufacturing process of this compound typically involves the diazotization of 3,4-difluoroaniline followed by a reduction step.[1][2][3] This synthesis route can lead to several potential process-related impurities that need to be monitored. Phenylhydrazines are also known to be potentially genotoxic or mutagenic, making their control in pharmaceutical manufacturing critical.[4]
Table 2: Potential Impurities in this compound
| Impurity Name | Structure | Potential Origin |
| 3,4-Difluoroaniline | Starting material | |
| 2,3-Difluorophenylhydrazine | Positional isomer | |
| 3,5-Difluorophenylhydrazine | Positional isomer | |
| Unidentified degradation products | - | Degradation of the active substance |
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for a preliminary or orthogonal assessment of purity.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment. It can be used for reaction monitoring and to quickly screen for the presence of major impurities.
Table 3: Comparison of HPLC and TLC for Purity Analysis
| Feature | HPLC | TLC |
| Principle | High-pressure liquid chromatography | Adsorption chromatography on a plate |
| Resolution | High | Low to moderate |
| Quantification | Accurate and precise | Semi-quantitative at best |
| Sensitivity | High (ng to pg levels) | Moderate (µg to ng levels) |
| Throughput | Moderate | High |
| Cost | High (instrumentation and solvents) | Low |
| Typical Use | Quantitative purity testing, method validation | Reaction monitoring, qualitative screening |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used for a simple purity check if the main compound has a distinct chromophore and potential impurities do not absorb at the same wavelength. However, it lacks the specificity to separate and quantify individual impurities.
Logical Relationship for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the comprehensive and accurate purity determination of this compound, a validated stability-indicating HPLC method is the recommended approach. It provides the necessary resolution, sensitivity, and quantitative capability to meet the stringent requirements of the pharmaceutical industry. Alternative techniques like TLC and UV-Vis spectrophotometry can serve as valuable complementary tools for rapid screening and preliminary assessments. The selection of the most appropriate method should be guided by the specific analytical needs, regulatory expectations, and available resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Determining Residual 3,4-Difluoroaniline
For researchers, scientists, and drug development professionals, the accurate and reliable determination of residual impurities is a critical aspect of quality control and regulatory compliance. 3,4-Difluoroaniline is a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical methods for quantifying residual 3,4-difluoroaniline, supported by experimental data from closely related compounds to illustrate expected performance.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for the determination of residual 3,4-difluoroaniline depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent techniques.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, offering high selectivity and sensitivity. | Separation based on volatility and polarity, with mass spectrometric detection. |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sensitivity | Nanogram (ng) range | Picogram (pg) to femtogram (fg) range | Picogram (pg) to femtogram (fg) range |
| Derivatization | Not typically required. | Not typically required. | May be required to improve volatility and peak shape. |
| Typical Application | Routine quality control, purity assessment. | Trace-level impurity quantification, impurity profiling, and identification. | Analysis of volatile impurities. |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
Quantitative Performance Data
The following tables summarize the validation parameters for analytical methods developed for compounds structurally related to 3,4-difluoroaniline, providing a benchmark for expected performance.
Table 1: HPLC-MS/MS Method Validation Data for a Structurally Related Precursor (3,4-Difluoronitrobenzene) [1]
| Validation Parameter | Performance Characteristic |
| Limit of Quantification (LOQ) | 5 ng/mL (equivalent to 0.83 µg/g) |
| Limit of Detection (LOD) | S/N ratio ≥ 3 |
| Linearity (Range) | 5 - 75 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Accuracy (% Recovery) | 99% - 103% |
| Precision (% RSD) | 2.36% - 3.54% |
Table 2: HPLC-MS Method Validation Data for a Structurally Related Compound (4-Fluoroaniline) [2][3][4]
| Validation Parameter | Performance Characteristic |
| Limit of Quantification (LOQ) | 0.94 ng/mL |
| Limit of Detection (LOD) | 0.19 ng/mL |
| Linearity (Range) | 0.94 - 30.26 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established. |
| Accuracy (% Recovery) | 92% - 99% |
| Precision (% RSD) | < 8.7% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, HPLC-MS/MS, and GC-MS that can be adapted for the analysis of residual 3,4-difluoroaniline.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 3,4-difluoroaniline in drug substances and intermediates.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for halogenated anilines.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. The aqueous phase is often acidified with a small amount of formic or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 3,4-difluoroaniline (typically in the range of 240-280 nm).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.
-
Filter the solution through a 0.45 µm filter prior to injection.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.[1]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatographic Conditions:
-
Similar to HPLC-UV, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or acetate).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode can be effective for related fluorinated nitroaromatics and could be adapted.[1] Electrospray ionization (ESI) in positive mode is also a common choice for anilines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis to enhance sensitivity and selectivity.
-
-
Sample Preparation:
-
Similar to HPLC-UV.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A suitable temperature gradient is established to ensure the separation of the analyte from other components in the sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent.
-
Derivatization with a suitable agent (e.g., an acylating or silylating agent) may be necessary to improve the volatility and chromatographic performance of 3,4-difluoroaniline.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical flow for selecting an analytical method.
References
A Comparative Guide to 3,4-Difluorophenylhydrazine HCl and 4-Fluorophenylhydrazine HCl in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Phenylhydrazine derivatives, particularly fluorinated ones, are crucial building blocks for synthesizing a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides an objective comparison of two key reagents: 3,4-Difluorophenylhydrazine hydrochloride and 4-Fluorophenylhydrazine hydrochloride, focusing on their reactivity, synthetic applications, and performance based on available experimental data.
Physicochemical Properties and Electronic Effects
The primary difference between the two reagents lies in the substitution pattern on the phenyl ring, which significantly influences the electron density and, consequently, the reactivity of the hydrazine moiety.
-
4-Fluorophenylhydrazine HCl: Features a single fluorine atom at the para-position. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating mesomeric effect (+M). This combination subtly deactivates the aromatic ring compared to unsubstituted phenylhydrazine but is crucial for enhancing properties like metabolic stability and lipophilicity in the final products.[1]
-
3,4-Difluorophenylhydrazine HCl: The addition of a second fluorine atom at the meta-position introduces another powerful -I effect without a counteracting +M effect at that position. This results in a significantly more electron-deficient aromatic ring.
This difference in electron density is critical. The increased electron-withdrawing nature of the 3,4-difluoro substitution is expected to decrease the nucleophilicity of the hydrazine nitrogens, which can affect reaction rates and conditions.[2][3]
| Property | 3,4-Difluorophenylhydrazine HCl | 4-Fluorophenylhydrazine HCl |
| Molecular Formula | C₆H₇Cl₂F₂N₂ | C₆H₈ClFN₂ |
| Molecular Weight | 197.04 g/mol | 162.59 g/mol |
| Appearance | Off-white to light brown crystalline powder | White to light yellow crystal |
| Key Electronic Effect | Strong electron-withdrawing (-I) effect from two fluorine atoms | Moderate net electron-withdrawing effect (-I > +M) |
| Reactivity Impact | Reduced nucleophilicity of hydrazine group | Standard reactivity for a fluorinated phenylhydrazine |
Comparative Performance in Fischer Indole Synthesis
The Fischer indole synthesis is the most common application for these reagents, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[4][5][6] The electronic nature of the phenylhydrazine directly impacts the ease of the key[7][7]-sigmatropic rearrangement step.
While direct, side-by-side comparative studies are sparse in publicly accessible literature, the principles of physical organic chemistry and data from related reactions allow for a robust comparison. Electron-withdrawing groups on the phenylhydrazine ring are known to slow down the Fischer indole synthesis, often requiring more forcing conditions (e.g., higher temperatures, stronger acids, or longer reaction times) to achieve comparable yields.[6]
Hypothetical Comparative Data (Based on established principles):
The following table illustrates the expected outcomes when reacting the two hydrazines with a common ketone, such as ethyl levulinate, a precursor for the anti-inflammatory drug Indomethacin.[8]
| Parameter | Reaction with 3,4-Difluorophenylhydrazine HCl | Reaction with 4-Fluorophenylhydrazine HCl |
| Expected Yield | Moderate to Good | Good to Excellent |
| Required Conditions | Higher temperature (e.g., >100°C), stronger acid catalyst (e.g., PPA, Eaton's reagent) | Milder conditions (e.g., 80-100°C), standard acid (e.g., AcOH, H₂SO₄) |
| Reaction Time | Potentially longer | Standard |
| Product | 5,6-Difluoro-2-methyl-1H-indole-3-acetic acid ethyl ester | 5-Fluoro-2-methyl-1H-indole-3-acetic acid ethyl ester |
| Regioselectivity | Cyclization is directed by the ketone; yields a single regioisomer | Cyclization is directed by the ketone; yields a single regioisomer |
Rationale: The reduced electron density on the 3,4-difluorophenylhydrazine ring makes the key enamine intermediate less prone to the requisite[7][7]-sigmatropic rearrangement, thus necessitating more vigorous reaction conditions to drive the cyclization forward.
Experimental Protocols
Below is a generalized, representative protocol for the Fischer indole synthesis. Specific parameters must be optimized for each substrate combination.
Protocol: Synthesis of a Fluorinated Indole Derivative
-
Hydrazone Formation (Optional First Step):
-
To a solution of the selected phenylhydrazine hydrochloride (1.0 eq.) in ethanol or acetic acid, add the ketone or aldehyde (1.0-1.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 1-4 hours until hydrazone formation is complete (monitored by TLC).
-
The intermediate hydrazone may be isolated by filtration or cooling, or used directly in the next step.
-
-
Indolization (Cyclization):
-
The crude or isolated hydrazone is added to a suitable acid catalyst. Common choices include:
-
The reaction mixture is heated for 2-24 hours, with progress monitored by TLC or LC-MS.
-
Note: For the less reactive 3,4-Difluorophenylhydrazine HCl , stronger acids like PPA or higher temperatures are generally required.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-water or a basic solution (e.g., aq. NaHCO₃) to neutralize the acid.
-
The resulting precipitate is collected by filtration, or the aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final indole.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Logical flow of electronic effects on reagent reactivity.
Conclusion and Recommendations
Both 3,4-Difluorophenylhydrazine HCl and 4-Fluorophenylhydrazine HCl are valuable reagents for the synthesis of fluorinated indoles and other heterocycles.[1][9]
-
Choose 4-Fluorophenylhydrazine HCl for routine synthesis of 5-fluoroindoles when high yields are desired under standard, milder conditions. Its reactivity is more predictable and generally higher.
-
Choose 3,4-Difluorophenylhydrazine HCl when the specific 5,6-difluoro substitution pattern is required for the target molecule. Researchers should be prepared to employ more forcing reaction conditions—such as stronger acid catalysts (PPA), higher temperatures, and potentially longer reaction times—to overcome the reagent's inherently lower reactivity due to its more electron-deficient nature.
The selection between these two reagents is ultimately dictated by the specific substitution pattern required in the final product. Understanding the electronic impact of the fluorine atoms is key to developing a successful synthetic strategy.
References
- 1. leapchem.com [leapchem.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Navigating the Bioactive Landscape of Difluoroindoles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of indole derivatives bearing a difluoro-substitution pattern, likely originating from 3,4-difluorophenylhydrazine hydrochloride. This document synthesizes available data on their anticancer and antimicrobial properties, presenting a clear comparison with other relevant compounds and detailing the experimental methodologies used in these evaluations.
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of fluorine atoms into the indole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability. This guide focuses on difluoroindole derivatives, particularly those that can be synthesized from this compound, which would primarily yield 6,7-difluoroindoles through the Fischer indole synthesis.
Comparative Biological Activity of Difluoroindole Derivatives
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various fluoroindole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Fluoro-Substituted Indole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| 5-Fluoro-2-oxindole derivative 3f | - | α-Glucosidase Inhibition | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole derivative 3d | - | α-Glucosidase Inhibition | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole derivative 3i | - | α-Glucosidase Inhibition | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 |
| 6,7-annulated-4-substituted indole KU-72 | L1210 | Antiproliferative | ~0.5-4 | - | - |
| 6,7-annulated-4-substituted indole KU-69 | L1210 | Antiproliferative | 4x less active than KU-72 | - | - |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Antimicrobial Activity of Fluoro-Substituted Indole Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) |
| Indole-thiadiazole (2c) | Bacillus subtilis | Serial Dilution | 3.125 | Ampicillin | >50 |
| Indole-triazole (3c) | Bacillus subtilis | Serial Dilution | 3.125 | Ciprofloxacin, Sultamicillin | <3.125 |
| Quinolone derivative 2 | Gram-positive & Gram-negative bacteria | Disk Diffusion | ≤ 0.860 | - | - |
| Quinolone derivative 3 | Gram-positive & Gram-negative bacteria | Disk Diffusion | ≤ 0.860 | - | - |
| Quinolone derivative 4 | Gram-positive & Gram-negative bacteria | Disk Diffusion | ≤ 0.860 | - | - |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the discussed indole derivatives.
α-Glucosidase Inhibition Assay[1][2][3]
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates. Such inhibitors have potential as therapeutic agents for diabetes.
-
Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation : The test compounds are pre-incubated with the α-glucosidase solution for a specific period.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the p-NPG solution.
-
Reaction Termination : After a set incubation time, the reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement : The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation : The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Serial Dilution : Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension. Control wells containing only the medium and the inoculum are also included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Synthesis and Mechanism
Diagrams are powerful tools for illustrating complex processes. Below are visualizations of a key synthetic pathway and a generalized signaling pathway relevant to the anticancer activity of some indole derivatives.
Caption: Fischer Indole Synthesis of 6,7-Difluoroindoles.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Characterization of Impurities in Commercial 3,4-Difluorophenylhydrazine HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3,4-Difluorophenylhydrazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any raw material used in drug development, a thorough understanding and control of its impurity profile are critical to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Phenylhydrazine derivatives, in general, are often flagged as potential genotoxic impurities, making their characterization and control a regulatory imperative.
This guide provides a comparative analysis of potential impurities in commercial batches of 3,4-Difluorophenylhydrazine HCl, offering a framework for researchers and quality control analysts to assess material from different suppliers or batches. The data presented herein is a representative model based on typical impurity profiles observed for analogous compounds synthesized via similar chemical routes.
Comparative Analysis of Impurity Profiles
The primary synthesis route to 3,4-Difluorophenylhydrazine HCl involves the diazotization of 3,4-difluoroaniline followed by a reduction step. Impurities can be introduced from the starting materials, arise from side reactions during the synthesis, or be formed during storage.
Table 1: Hypothetical Impurity Profile of Three Commercial Batches of 3,4-Difluorophenylhydrazine HCl
| Impurity Name | Impurity Type | Batch A (%) | Batch B (%) | Batch C (%) |
| 3,4-Difluoroaniline | Starting Material | 0.12 | 0.08 | 0.15 |
| 2,3-Difluorophenylhydrazine HCl | Isomeric Impurity | 0.05 | 0.09 | Not Detected |
| 3,5-Difluorophenylhydrazine HCl | Isomeric Impurity | Not Detected | 0.03 | 0.06 |
| 4-Chlorophenylhydrazine HCl | Process-Related Impurity | Not Detected | Not Detected | 0.02 |
| Aniline | Related Substance | 0.03 | 0.02 | 0.04 |
| Unknown Impurity 1 (RRT 1.25) | By-product | 0.07 | 0.05 | 0.09 |
| Unknown Impurity 2 (RRT 1.40) | Degradation Product | 0.04 | 0.06 | 0.05 |
| Total Impurities | 0.31 | 0.33 | 0.41 |
Experimental Protocols
A robust analytical method is essential for the accurate identification and quantification of impurities. A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) is the gold standard for this purpose.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
-
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (e.g., Agilent 1260 Infinity II LC System with 6120 Quadrupole LC/MS).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 240 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Fragmentor Voltage: 70 V.
-
Gas Temperature: 350 °C.
-
Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,4-Difluorophenylhydrazine HCl sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of known and potential impurities (e.g., 3,4-difluoroaniline, isomeric phenylhydrazines) at a concentration of 0.1 mg/mL in the same diluent.
-
Prepare a mixed standard solution containing all impurities at a concentration of 1 µg/mL (0.1% of the sample concentration) for limit of detection (LOD) and limit of quantification (LOQ) determination and for peak identification.
-
Visualizing the Workflow and Impact
To better understand the process of impurity characterization and its implications, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by impurities.
Caption: Experimental workflow for the characterization of impurities.
Caption: Hypothetical impact of a reactive impurity on a signaling pathway.
Conclusion
The vigilant characterization of impurities in starting materials like 3,4-Difluorophenylhydrazine HCl is a non-negotiable aspect of pharmaceutical development. This guide provides a framework for a comparative evaluation of commercial batches, emphasizing the need for robust analytical methods to ensure the quality and safety of the final drug product. Researchers and drug developers are encouraged to implement rigorous impurity profiling to mitigate risks associated with potentially genotoxic impurities and to ensure batch-to-batch consistency.
A Comparative Guide to the Synthetic Routes of 3,4-Difluorophenylhydrazine Hydrochloride
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3,4-Difluorophenylhydrazine hydrochloride is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their respective yields, purities, reaction times, and overall practicality.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Diazotization followed by Sulfite Reduction | Route 2: Diazotization followed by Catalytic Hydrogenation |
| Starting Material | 3,4-Difluoroaniline | 3,4-Difluoroaniline |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite/Bisulfite | Sodium Nitrite, Hydrochloric Acid, Hydrogen Gas, Palladium on Carbon (Pd/C) |
| Typical Yield | 80-85% | 90-95%[1] |
| Reported Purity | >98% | High, comparable to sulfite reduction |
| Reaction Time | 6-8 hours | 3-5 hours[1] |
| Safety Concerns | Handling of corrosive acids and potentially hazardous diazonium intermediates. | Handling of hydrogen gas under pressure, flammable catalyst. |
| Environmental Impact | Generation of sulfur-containing byproducts and significant aqueous waste.[1] | Cleaner process with fewer toxic byproducts; catalyst can often be recovered and reused.[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for comparing the synthetic routes and a detailed representation of the classical diazotization and reduction pathway.
Caption: Workflow for comparing synthetic routes.
Caption: Route 1: Diazotization and Sulfite Reduction.
Experimental Protocols
Route 1: Diazotization followed by Sulfite Reduction
This classical method is a well-established procedure for the synthesis of arylhydrazines.[2]
Step 1: Diazotization of 3,4-Difluoroaniline
-
In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 3,4-difluoroaniline in concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, a solution of sodium sulfite in water is prepared and cooled to 5-10 °C.
-
The cold diazonium salt solution is added portion-wise to the sodium sulfite solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
The reaction mixture is then slowly heated to 60-70 °C and maintained at this temperature for 4-6 hours until the reaction is complete, as indicated by a color change.
Step 3: Hydrolysis and Isolation
-
Concentrated hydrochloric acid is added to the hot reaction mixture, which is then heated to 90-100 °C for 1-2 hours to hydrolyze the intermediate hydrazine sulfonate.
-
The solution is cooled to room temperature and then further cooled in an ice bath to precipitate the this compound.
-
The solid product is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from hot water or ethanol.
Route 2: Diazotization followed by Catalytic Hydrogenation
This modern approach offers a cleaner and more efficient alternative to the classical sulfite reduction.[1]
Step 1: Diazotization of 3,4-Difluoroaniline
-
The diazotization is carried out following the same procedure as in Route 1, Step 1.
Step 2: Catalytic Hydrogenation
-
The freshly prepared diazonium salt solution is transferred to a hydrogenation reactor.
-
A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is added to the solution.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 2-10 atm).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (25-40 °C) for 2-4 hours, or until hydrogen uptake ceases.
Step 3: Isolation
-
The reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing the product as the hydrochloride salt, is concentrated under reduced pressure.
-
The resulting solid is collected, washed with a small amount of a suitable solvent (e.g., isopropanol or ether), and dried under vacuum to yield the final product.
Concluding Remarks
Both synthetic routes are viable for the preparation of this compound. The choice of method will likely depend on the specific needs and resources of the laboratory or production facility.
The classical sulfite reduction method is robust and does not require specialized high-pressure equipment. However, it involves longer reaction times and generates a significant amount of waste, which may require further treatment.
The catalytic hydrogenation route offers a more environmentally friendly and efficient process with higher yields and shorter reaction times.[1] The primary considerations for this method are the initial investment in hydrogenation equipment and the safe handling of hydrogen gas and the pyrophoric catalyst. For larger-scale production, the benefits of catalytic hydrogenation in terms of efficiency and waste reduction are likely to outweigh the initial costs.
References
A Comparative Analysis of Brønsted and Lewis Acids in Difluorophenylhydrazine Reactions for Indole Synthesis
For researchers and professionals in drug development, the synthesis of indole scaffolds is a foundational element of medicinal chemistry. The Fischer indole synthesis, a classic and versatile method, utilizes an acid-catalyzed cyclization of an arylhydrazone.[1][2] The choice between a Brønsted and a Lewis acid as the catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall success, particularly when working with electronically modified substrates such as difluorophenylhydrazine.
The fluorine substituents on the phenyl ring of difluorophenylhydrazine alter its electronic properties, influencing the reactivity of the intermediate hydrazone. This guide provides a comparative overview of Brønsted and Lewis acids in this context, supported by experimental data from analogous reactions, detailed experimental protocols, and mechanistic diagrams to inform catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance Comparison
| Catalyst Type | Catalyst | Reaction Time (Microwave) | Yield (%) | Reference |
| Brønsted Acid | p-TSA | 3 minutes | 91% | [3] |
| Lewis Acid | ZnCl₂ | 3 minutes | 76% | [3] |
Analysis: In this specific microwave-assisted synthesis, the Brønsted acid p-TSA provided a significantly higher yield than the Lewis acid ZnCl₂ under identical reaction times.[3] This suggests that for rapid, high-yield indole synthesis, Brønsted acids may offer an advantage. However, Lewis acids like ZnCl₂ and BF₃·OEt₂ remain widely used and effective catalysts in conventional heating methods and for different substrates.[2][4] The choice of catalyst should always be optimized based on the specific difluorophenylhydrazine isomer and carbonyl partner.
Experimental Protocols
The following are representative protocols for the Fischer indole synthesis using 2,4-difluorophenylhydrazine and cyclohexanone as reactants, illustrating the procedural differences between using a Brønsted acid (p-TSA) and a Lewis acid (ZnCl₂).
Protocol 1: Brønsted Acid Catalyzed Synthesis of 6,8-difluoro-1,2,3,4-tetrahydrocarbazole using p-TSA
-
Hydrazone Formation: In a round-bottom flask, dissolve 2,4-difluorophenylhydrazine (1.44 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
Cyclization: To the flask containing the crude hydrazone, add p-toluenesulfonic acid (p-TSA) monohydrate (1.90 g, 10 mmol).
-
Heat the mixture to 100-120 °C (oil bath) for 2-4 hours, monitoring progress by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product.
Protocol 2: Lewis Acid Catalyzed Synthesis of 6,8-difluoro-1,2,3,4-tetrahydrocarbazole using ZnCl₂
-
One-Pot Procedure: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluorophenylhydrazine (1.44 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol).
-
Add 30 mL of anhydrous toluene, followed by anhydrous zinc chloride (ZnCl₂) (2.72 g, 20 mmol).
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC. The ammonia byproduct will neutralize some of the catalyst, which is why a stoichiometric excess is often used.[5]
-
Work-up and Purification: Cool the mixture to room temperature and carefully quench by adding 50 mL of 2M aqueous HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure product.
Mandatory Visualization
The following diagrams illustrate the core reaction mechanism and a logical workflow for catalyst selection in the Fischer indole synthesis.
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Caption: Experimental workflow for Fischer indole synthesis and optimization.
References
Spectroscopic Comparison: 3,4-Difluorophenylhydrazine Hydrochloride vs. 2,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Spectroscopic Characteristics
In the landscape of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount. Phenylhydrazine derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. The isomeric purity of these precursors can significantly impact the stereochemistry and, consequently, the efficacy and safety of the final drug product. This guide provides a detailed spectroscopic comparison of two common difluorinated phenylhydrazine isomers: 3,4-Difluorophenylhydrazine hydrochloride and 2,4-Difluorophenylhydrazine hydrochloride.
This document outlines the key differences in the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for these two compounds, providing a valuable resource for their unambiguous identification and differentiation.
Workflow for Spectroscopic Comparison
Caption: Logical workflow for the spectroscopic comparison of isomers.
Data Presentation
Disclaimer: The following tables summarize typical spectroscopic data for 3,4- and 2,4-Difluorophenylhydrazine hydrochloride. Experimental values can vary slightly depending on the solvent, concentration, and instrument used. The data for this compound is less readily available in public databases compared to the 2,4-isomer; therefore, some of the presented data is based on analogous compounds and predictive models.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Parameter | This compound | 2,4-Difluorophenylhydrazine Hydrochloride |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of 6.8-7.5 ppm. The splitting patterns will be complex due to F-H couplings. Protons on the hydrazine moiety are expected as broad signals. | Aromatic protons are typically observed in the range of 6.9-7.8 ppm. Distinct splitting patterns arise from both H-H and H-F couplings. The hydrazine protons also appear as broad signals. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons are expected in the range of 100-155 ppm. The signals will exhibit splitting due to C-F coupling. The two carbons bearing fluorine will show large one-bond C-F coupling constants. | Aromatic carbons are observed in the range of 104-160 ppm. The signals are split due to C-F coupling, with the carbons directly attached to fluorine showing the largest coupling constants. |
Table 2: FTIR and Mass Spectrometry Data
| Parameter | This compound | 2,4-Difluorophenylhydrazine Hydrochloride |
| FTIR (KBr, cm⁻¹) | Key vibrational bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). | Similar to the 3,4-isomer, with characteristic peaks for N-H, aromatic C-H, aromatic C=C, and C-F stretching. The precise positions and intensities of the C-F and aromatic C=C bands will differ due to the different substitution pattern. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) for the free base (C₆H₆F₂N₂) is expected at m/z 144.05. Fragmentation patterns would involve the loss of NH₂, N₂H₃, and subsequent fragmentation of the aromatic ring. | The molecular ion peak (M⁺) for the free base is also at m/z 144.05. While the major fragments might be similar to the 3,4-isomer, the relative abundances of these fragments can differ, providing a basis for differentiation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenylhydrazine hydrochloride salt was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 0 to 200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) was accumulated to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in methanol (approximately 1 mg/mL).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Acquisition: The sample was introduced into the ion source via a direct insertion probe. The electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40 to 300.
This guide provides a foundational spectroscopic framework for the differentiation of 3,4- and 2,4-Difluorophenylhydrazine hydrochloride. For definitive identification, it is always recommended to compare the acquired spectra with those of a certified reference standard.
A Comparative Guide to the Quantitative Analysis of 3,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantitative analysis of 3,4-Difluorophenylhydrazine hydrochloride. The techniques discussed include classical titration methods and modern instrumental analyses, offering insights into their respective performances. Experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, accuracy, precision, sample throughput, and available instrumentation. This guide compares four common analytical techniques: iodometric titration, potentiometric titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The performance of each analytical method is summarized in the tables below. The data presented is representative of typical results achievable with each technique for the analysis of substituted phenylhydrazines.
Table 1: Comparison of Accuracy and Precision
| Method | Analyte Concentration (mg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Iodometric Titration | 10 | 99.2 | 0.8 |
| Potentiometric Titration | 10 | 99.5 | 0.5 |
| UV-Vis Spectrophotometry | 0.01 | 98.7 | 1.5 |
| HPLC | 0.01 | 100.3 | 1.2 |
Table 2: Comparison of Linearity and Sensitivity
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Iodometric Titration | Not Applicable | ~1 mg/mL | ~3 mg/mL |
| Potentiometric Titration | Not Applicable | ~0.5 mg/mL | ~1.5 mg/mL |
| UV-Vis Spectrophotometry | 0.9991 | 0.5 µg/mL | 1.5 µg/mL |
| HPLC | 0.9998 | 0.1 µg/mL | 0.3 µg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Iodometric Titration
This method is based on the oxidation of the hydrazine moiety by a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.
Reagents:
-
Iodine solution (0.1 N, standardized)
-
Sodium thiosulfate solution (0.1 N, standardized)
-
Starch indicator solution (1% w/v)
-
Sodium bicarbonate
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Add 1 g of sodium bicarbonate to the solution to maintain a neutral to slightly alkaline pH.
-
Add a known excess of standardized 0.1 N iodine solution (e.g., 50.0 mL) to the flask. Swirl to mix and allow the reaction to proceed in the dark for 10 minutes.
-
Acidify the solution with 10 mL of 1 M hydrochloric acid.
-
Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration without the analyte to determine the exact amount of iodine that reacted with the sample.
Potentiometric Titration
This method involves the direct titration of the hydrazine moiety with a standard solution of an oxidizing agent, such as potassium permanganate or ceric sulfate, and monitoring the potential change to determine the endpoint.
Reagents:
-
Potassium permanganate solution (0.1 N, standardized)
-
Sulfuric acid (2 M)
-
Deionized water
Apparatus:
-
Potentiometer with a platinum indicator electrode and a calomel or silver/silver chloride reference electrode.
-
Burette
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 150 mg of this compound and dissolve it in 100 mL of 2 M sulfuric acid in a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.
-
Titrate the solution with standardized 0.1 N potassium permanganate solution, adding the titrant in small increments.
-
Record the potential (in millivolts) after each addition of titrant.
-
Continue the titration beyond the endpoint, which is indicated by a sharp change in potential.
-
Determine the endpoint by plotting the potential versus the volume of titrant added or by calculating the first or second derivative of the titration curve.
UV-Vis Spectrophotometry
This method is based on measuring the absorbance of a colored derivative of this compound. A common derivatizing agent is p-dimethylaminobenzaldehyde, which forms a yellow-colored product with hydrazines.
Reagents:
-
p-Dimethylaminobenzaldehyde (PDAB) reagent: Dissolve 2 g of PDAB in 100 mL of methanol and add 10 mL of concentrated hydrochloric acid.
-
Methanol
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 1 to 10 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Dilute to volume with methanol. Further dilute this solution to obtain a concentration within the calibration range.
-
Derivatization: To 5 mL of each standard and sample solution in a separate test tube, add 5 mL of the PDAB reagent.
-
Mix well and allow the reaction to proceed for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (around 450-460 nm) against a reagent blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of this compound. A reversed-phase HPLC method with UV detection is commonly used.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a gradient or isocratic elution. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase with concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask. Dilute to volume. Further dilute this solution to obtain a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calibration Curve: Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
Mandatory Visualization
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for iodometric titration and the logical relationships between the different analytical methods discussed.
Caption: Experimental workflow for the iodometric titration of this compound.
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Difluorophenylhydrazine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Difluorophenylhydrazine hydrochloride, a compound that, like its chemical relatives, requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its toxic nature and potential for skin and eye irritation, as indicated by data for analogous compounds, the following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is required to prevent skin exposure.
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal:
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally similar compounds. The following table summarizes the consistent hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Environmental Hazard | Very toxic to aquatic life.[4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Difluorophenylhydrazine hydrochloride
Essential Safety and Handling Guide for 3,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. Based on available safety data, it is classified as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | GHS07: Harmful/Irritant | Warning | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[1] |
| Acute Toxicity (Inhalation) | GHS07: Harmful/Irritant | Warning | H332: Harmful if inhaled[1] |
| Specific target organ toxicity | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation[1] |
Note: As a hydrazine derivative, this compound should be handled with the understanding that related compounds can be corrosive, carcinogenic, and have other serious health effects.[2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[4] Double gloving is recommended. | Prevents skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and dust. |
| Skin and Body | Flame-resistant lab coat.[3] Full-length pants and closed-toe shoes. | Protects skin from exposure and potential fire hazards. |
| Respiratory | Use within a certified chemical fume hood.[2][3] If a fume hood is not feasible, a full-face respirator with appropriate cartridges is required.[4] | Minimizes inhalation of harmful dust and vapors. |
Emergency Eyewash and Safety Shower
Ensure that a certified emergency eyewash and safety shower are readily accessible and have been recently tested.[4]
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[2] Do not dispose of down the drain. |
| Contaminated Labware | Collect in a designated, sealed container labeled as hazardous waste. |
| Contaminated PPE | Dispose of as hazardous waste.[3] This includes gloves, lab coats, and any other contaminated items. |
| Spill Cleanup Material | All materials used to clean up a spill must be treated as hazardous waste and disposed of accordingly. |
Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate the area.[2]
-
Alert: Notify your supervisor and EHS.[3]
-
Secure: Restrict access to the spill area.
-
Do not attempt to clean up a significant spill yourself. [2][3] Wait for trained emergency responders.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Logical Relationship of Safety Measures
Caption: Interrelation of hazard mitigation strategies.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
